(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMADJAEHVCZKN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-75-6 | |
| Record name | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate structure and properties
An In-depth Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Workhorse
This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its structure, featuring a stereodefined pyrrolidine ring, a reactive bromomethyl group, and a stable Boc-protecting group, offers a unique combination of stability and reactivity. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the specific (S)-chirality of this reagent allows for the stereocontrolled synthesis of complex molecular architectures, which is of paramount importance in the development of targeted therapeutics.[1]
Molecular Structure and Identification
The compound's utility is fundamentally derived from its well-defined three-dimensional structure. The tert-butyloxycarbonyl (Boc) group provides steric bulk and protects the pyrrolidine nitrogen, preventing unwanted side reactions while rendering the compound soluble in a wide range of organic solvents. The bromomethyl group at the C2 position serves as a potent electrophile, primed for nucleophilic substitution reactions.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate |
| Synonyms | (S)-N-Boc-2-(bromomethyl)pyrrolidine, (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
| CAS Number | 128542-75-6[2] |
| Molecular Formula | C₁₀H₁₈BrNO₂[2] |
| Molecular Weight | 264.16 g/mol [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CBr |
| InChI Key | OSMADJAEHVCZKN-QMMMGPOBSA-N[1] |
Physicochemical Properties
The physical properties of this compound are characteristic of a moderately sized, protected amino alcohol derivative. It is typically supplied as a liquid, and its high boiling point necessitates purification by vacuum distillation or chromatography.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~300 °C (Predicted) | [1] |
| Density | ~1.313 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [4] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate). | Inferred |
| Optical Rotation | Data not available in searched literature. | - |
Note: Some physical properties are predicted values from chemical suppliers and should be used as an estimate.
Spectroscopic Analysis (Predicted)
While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features based on data from analogous compounds.[5][6]
-
¹H NMR (Proton NMR): The spectrum is expected to show a complex pattern of signals.
-
Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.
-
Pyrrolidine Ring Protons (CH₂): A series of multiplets corresponding to the 6 protons on the pyrrolidine ring would be expected between δ 1.7 and 3.5 ppm. The diastereotopic nature of these protons often leads to complex splitting patterns.
-
Methine Proton (CH): The proton at the chiral center (C2) is expected to be a multiplet around δ 3.8-4.0 ppm.
-
Bromomethyl Protons (CH₂Br): The two protons of the bromomethyl group are diastereotopic and will likely appear as two separate signals (a doublet of doublets or two distinct doublets) in the range of δ 3.3-3.7 ppm, shifted downfield by the adjacent bromine atom.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display 10 distinct signals.
-
Boc Group: The quaternary carbon of the t-butyl group will appear around δ 80 ppm, and the methyl carbons will produce a strong signal around δ 28.5 ppm. The carbonyl carbon (C=O) will be significantly downfield, near δ 155 ppm.
-
Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring would appear in the range of δ 23-60 ppm.
-
Bromomethyl Carbon (CH₂Br): The carbon attached to the bromine will be found in the upfield region, typically around δ 35-45 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to its key functional groups.
-
C-H Stretching: Strong absorptions from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.
-
C=O Stretching: A very strong, sharp absorption characteristic of the carbamate carbonyl group will be prominent around 1690-1700 cm⁻¹.[5]
-
C-N Stretching: A moderate absorption for the C-N bond is expected around 1100-1200 cm⁻¹.
-
C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, corresponds to the C-Br bond.
-
Synthesis Protocol: Bromination of (S)-Boc-Prolinol
The most common and efficient synthesis of this compound involves the bromination of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (commercially available as (S)-Boc-prolinol). The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the method of choice.
Causality of Experimental Choices:
-
Reagents: CBr₄ serves as the bromine source, and PPh₃ acts as an oxygen scavenger, forming the highly stable triphenylphosphine oxide as a byproduct, which drives the reaction to completion.
-
Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and readily dissolves the starting materials.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic formation of the phosphonium salt intermediate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Purification: The primary byproduct, triphenylphosphine oxide, has limited solubility in non-polar solvents. Trituration with a solvent system like hexane/ethyl acetate allows for its removal by filtration. Final purification is achieved by silica gel chromatography.
References
- 1. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
The Synthetic Cornerstone: A Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral pyrrolidine scaffolds are integral to the development of a multitude of therapeutics due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.[1] Among these, (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has emerged as a particularly valuable and versatile chiral building block. Its strategic combination of a stereochemically defined pyrrolidine core, a reactive bromomethyl group, and a stable Boc protecting group makes it an ideal starting material for the synthesis of complex, high-value pharmaceutical agents.[2] This technical guide provides a comprehensive overview of its synthesis, characterization, and critical applications in drug discovery and development.
Compound Identification and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 128542-75-6[3]
-
Molecular Formula: C₁₀H₁₈BrNO₂
-
Molecular Weight: 264.16 g/mol
Synonyms:
-
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester[3]
-
(S)-N-BOC-2-(bromomethyl)pyrrolidine[3]
-
tert-Butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate[3]
-
(2S)-1-Boc-2-(bromomethyl)pyrrolidine[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [5] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Temperature | 2-8°C | [6] |
Stereoselective Synthesis: From Natural Precursors to a Versatile Intermediate
The synthesis of this compound leverages the chiral pool, typically commencing from the naturally occurring amino acid, L-proline, or its derivative, (S)-prolinol. This ensures the retention of the desired (S)-stereochemistry, which is crucial for the biological activity of the final pharmaceutical products.[7] The synthetic pathway can be conceptually divided into three key stages: protection, reduction (if starting from proline), and functional group interconversion.
Synthetic Workflow Overview
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
A Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract and Strategic Importance
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a cornerstone chiral building block in modern asymmetric synthesis. As a derivative of the naturally occurring amino acid (S)-proline, it provides a stereochemically defined pyrrolidine scaffold, a privileged structure found in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a reactive bromomethyl group at the C2 position, coupled with the robust tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, renders this molecule an exceptionally versatile electrophilic intermediate.[2] This guide offers an in-depth exploration of its chemical properties, provides validated protocols for its synthesis and purification, elucidates its reactivity, and discusses its application in the synthesis of complex molecular architectures, tailored for researchers and professionals in organic synthesis and pharmaceutical development.
Physicochemical and Spectroscopic Properties
The utility of any synthetic intermediate begins with a thorough understanding of its physical and chemical characteristics. All quantitative data are summarized in Table 1 for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [2][3][4] |
| Molecular Weight | 264.16 g/mol | [2][4][5] |
| CAS Number | 128542-75-6 (for S-isomer) | [5] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [6] |
| Density | ~1.312 g/cm³ (Predicted) | [6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][6] |
Spectroscopic Signature
Confirmation of the structure and purity of this compound is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Key diagnostic signals include a prominent singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The diastereotopic protons of the bromomethyl group (-CH₂Br) typically appear as two distinct signals (a doublet of doublets or two multiplets) between 3.3 and 3.7 ppm. The proton at the C2 chiral center is observed around 4.0-4.2 ppm.
-
¹³C NMR: The carbonyl carbon of the Boc group is identifiable near 154 ppm, while the quaternary carbon of the tert-butyl group appears around 80 ppm. The CH₂Br carbon signal is typically found downfield around 35-40 ppm due to the deshielding effect of the bromine atom.
Synthesis and Purification: A Validated Protocol
The most common and reliable synthesis of this chiral bromide originates from its corresponding alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-(S)-prolinol), which is commercially available and derived from (S)-proline. The conversion of the primary alcohol to a bromide is a standard transformation, for which the Appel reaction offers mild conditions that preserve both the stereocenter's integrity and the acid-labile Boc protecting group.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis via Appel Reaction
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and anhydrous DCM.
-
Cool the resulting solution to 0°C using an ice-water bath.
-
Add carbon tetrabromide to the solution and stir until it fully dissolves.
-
Add triphenylphosphine portion-wise over 15-20 minutes.
-
Expertise Note: The portion-wise addition of PPh₃ is critical to control the reaction exotherm and prevent the formation of undesired byproducts. The reaction mechanism involves the formation of a phosphonium salt intermediate, which is then displaced by the alcohol.
-
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide byproduct.
-
Rinse the filter cake with a small amount of cold DCM.
-
Concentrate the filtrate in vacuo to yield the crude product.
Purification Protocol
-
Redissolve the crude oil in a minimal amount of DCM.
-
Load the crude material onto a silica gel column pre-equilibrated with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Trustworthiness Note: The target compound is significantly less polar than the starting alcohol and any residual triphenylphosphine oxide. TLC analysis of the collected fractions against a reference spot of the starting material is a self-validating method to ensure proper separation.
-
-
Combine the pure fractions and concentrate in vacuo to afford this compound as a colorless to pale yellow oil.
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in its function as a potent electrophile for Sₙ2 reactions. The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it highly susceptible to nucleophilic attack.
Reaction Mechanism Diagram
Caption: General Sₙ2 reaction pathway using the title compound.
Application in Drug Synthesis
This chiral building block is instrumental in constructing the pyrrolidine motif in numerous pharmaceuticals. For instance, it can be used in the synthesis of precursors for antiviral agents like Daclatasvir and Grazoprevir, where the pyrrolidine ring is a key pharmacophoric element.[1] The general protocol involves the alkylation of a suitable nucleophile, such as an amine, thiol, or the nitrogen atom of a heterocycle.
Exemplary Protocol: N-Alkylation of an Imidazole Derivative
-
In a flask under an inert atmosphere, dissolve the nucleophilic imidazole derivative (1.0 eq) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (1.5 eq) in a polar aprotic solvent like DMF.
-
Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is then purified by column chromatography.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety.
-
Hazards: This compound is classified as an irritant. It can cause skin irritation and serious eye irritation or damage.[4][7] Inhalation of vapors may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[4][6]
Conclusion
This compound is a high-value, versatile intermediate whose importance in the pharmaceutical and fine chemical industries cannot be overstated. Its well-defined stereochemistry, combined with the orthogonally functionalized Boc-protected amine and reactive bromomethyl group, provides a reliable and efficient entry point into complex, chiral pyrrolidine-containing targets. The protocols and data presented in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful synthetic tool in their research and development endeavors.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 181258-46-8 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 181258-46-8 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. angenechemical.com [angenechemical.com]
Reactivity of the bromomethyl group on a pyrrolidine ring
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Bromomethyl-Pyrrolidine Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its utility is often unlocked by functionalization, allowing for the precise installation of pharmacophoric elements and the modulation of physicochemical properties. Among the most versatile handles for such modifications is the bromomethyl group. This guide provides a detailed exploration of the chemical reactivity of the bromomethyl group appended to a pyrrolidine core. We will dissect the fundamental reaction mechanisms, analyze the critical factors that govern reaction outcomes, and present field-proven protocols for key synthetic transformations. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel pyrrolidine-containing molecules.
The Bromomethyl Group: A Versatile Electrophilic Hub
The synthetic power of the bromomethyl-pyrrolidine scaffold lies in the carbon-bromine bond. The bromine atom, being highly electronegative, polarizes the C-Br bond, rendering the methylene carbon electron-deficient and thus highly electrophilic. This intrinsic property makes it an excellent substrate for reaction with a wide array of nucleophiles.
The predominant mechanism governing the reactivity of this primary alkyl halide is the bimolecular nucleophilic substitution (SN2) reaction .[3][4] This pathway is characterized by a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to a transient pentacoordinate transition state.[4]
A crucial stereochemical consideration is that while the SN2 reaction itself is stereospecific, it occurs on an achiral CH₂ group. Therefore, it does not cause an inversion of any existing stereocenters on the pyrrolidine ring itself. For instance, in a reaction involving (S)-2-(bromomethyl)-1-methylpyrrolidine, the (S)-configuration of the pyrrolidine ring is preserved in the product, allowing for the stereospecific extension of the chiral scaffold.[3]
References
An In-Depth Technical Guide to the Stereochemistry of (S)-2-Substituted Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry and asymmetric catalysis, with its biological activity and catalytic efficacy often critically dependent on the stereochemical configuration at the C-2 position.[1][2][3] This guide provides a comprehensive technical overview of the stereochemistry of (S)-2-substituted pyrrolidine derivatives. We will delve into the fundamental conformational principles that govern the reactivity of the pyrrolidine ring, explore the primary stereoselective synthetic strategies for accessing the desired (S)-enantiomer, and detail the analytical techniques required for rigorous stereochemical assignment. By explaining the causality behind experimental choices, this document serves as a field-proven resource for professionals engaged in the design, synthesis, and application of these vital chemical entities.
The Stereochemical Foundation: Conformational Dynamics of the Pyrrolidine Ring
Understanding the three-dimensional structure of the pyrrolidine ring is paramount to controlling the stereochemical outcome of its reactions. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in a dynamic equilibrium of puckered conformations to minimize torsional strain.[3]
Ring Pucker and Pseudorotation
The five-membered ring predominantly adopts two low-energy conformations: the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" (with two adjacent atoms displaced on opposite sides of a plane defined by the other three). These conformations can interconvert through a low-energy process known as pseudorotation.[3]
The C-2 substituent's stereochemistry is intrinsically linked to this ring pucker. The substituent can occupy a pseudo-axial or pseudo-equatorial position, and its orientation is influenced by the puckering mode, often described as Cγ-endo (C4 atom is on the same side of the ring as the C2 substituent) or Cγ-exo (C4 atom is on the opposite side).[3][4] For instance, in (S)-proline derivatives, electronegative substituents at the C-4 position can favor specific puckering modes, which in turn influences the orientation of the C-2 carboxyl group and its reactivity.[4]
Caption: Predominant envelope conformations of the pyrrolidine ring.This conformational bias is not merely a structural curiosity; it is the causal factor behind the diastereoselectivity of many reactions. The incoming reagent will preferentially attack from the less sterically hindered face, which is determined by the ring's conformation and the orientation of existing substituents in the transition state.
Core Strategies for Stereoselective Synthesis
Achieving high enantiopurity at the C-2 position is a central challenge. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability. Methodologies can be broadly classified into three categories: chiral pool synthesis, asymmetric catalysis, and chiral auxiliary-mediated approaches.
Chiral Pool Synthesis: The Proline-Derived Pathway
The most direct route to (S)-2-substituted pyrrolidines leverages the natural abundance of (S)-proline, where the stereocenter is pre-established.[5][6] This approach is robust and often cost-effective for derivatives where the C-2 substituent can be derived from proline's carboxylic acid.
Causality of Experimental Choice: Starting with (S)-proline guarantees the absolute stereochemistry at C-2. Subsequent transformations are designed to modify the carboxyl group while preserving this chirality. Protecting the nitrogen atom (e.g., as a Boc-carbamate) is a critical first step to prevent side reactions and modulate solubility.
Caption: Workflow for Chiral Pool Synthesis.Experimental Protocol: Reduction of N-Boc-(S)-proline to N-Boc-(S)-prolinol
-
System Setup: Under an inert atmosphere (Argon or Nitrogen), add a stirred solution of N-Boc-(S)-proline (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to a cooled (0 °C) suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv.) in anhydrous THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching (Self-Validating): Cautiously cool the reaction to 0 °C. Sequentially and slowly add water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts, which is easily filtered. A successful quench is indicated by the formation of a white, easily stirrable slurry.
-
Workup: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield N-Boc-(S)-prolinol as a colorless oil or white solid.
Asymmetric Catalysis: Creating Chirality
When the desired C-2 substituent cannot be easily derived from proline, asymmetric catalysis offers a powerful alternative to construct the chiral center from prochiral precursors.
Enzymes offer unparalleled stereoselectivity. Transaminases (TAs) can convert ω-haloketones into chiral ω-haloamines, which spontaneously cyclize to form the pyrrolidine ring with exceptional enantiomeric excess (ee).[7]
Causality of Experimental Choice: The enzyme's active site creates a chiral pocket that binds the substrate in a specific orientation. The transfer of the amino group from a donor (like isopropylamine) to the ketone occurs on only one face, leading to a single enantiomer of the amine product.[7] The choice between an (R)-selective or (S)-selective TA allows access to either product enantiomer, a significant advantage over many chemical catalysts.[7]
Experimental Protocol: Transaminase-Triggered Cyclization [7]
-
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.
-
Reaction Mixture: In a reaction vessel, combine the ω-chloroketone substrate (e.g., 5-chloro-1-phenylpentan-1-one), an amine donor (e.g., isopropylamine), and the chosen (S)-selective transaminase enzyme in the prepared buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Extraction: After the reaction, adjust the pH to >10 with NaOH and extract the product with an organic solvent like methyl tert-butyl ether (MTBE).
-
Analysis & Purification: The enantiomeric excess of the resulting (S)-2-phenylpyrrolidine is determined by chiral HPLC. The product can be purified via chromatography or crystallization of a salt.
This powerful method constructs the pyrrolidine ring and up to four stereocenters in a single step.[8] The reaction typically involves an azomethine ylide (the 3-atom component) and an alkene (the 2-atom component).
Caption: Mechanism of Asymmetric [3+2] Cycloaddition.Rigorous Stereochemical Characterization
The synthesis of a chiral molecule is incomplete without irrefutable proof of its stereochemical identity and purity. A combination of spectroscopic and chromatographic techniques is essential for a self-validating workflow.
NMR Spectroscopy for Relative Stereochemistry
While standard ¹H and ¹³C NMR confirm the chemical structure, 2D NMR techniques are invaluable for determining the relative stereochemistry of substituents (e.g., cis vs. trans in a 2,5-disubstituted pyrrolidine).
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects protons that are close in space (<5 Å). An NOE correlation between protons on the C-2 and C-5 substituents would strongly indicate a cis relationship.
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). This can provide insights into the ring's conformation and the relative stereochemistry of substituents.[9]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.[10]
Causality of Method Development: The key is selecting a CSP that provides adequate stereoselective interactions for the analyte class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for a wide range of compounds, including pyrrolidines.[11][12] The mobile phase (typically a mixture of a nonpolar solvent like hexane and an alcohol) modulates these interactions. Adding a basic modifier like triethylamine (TEA) is often crucial to mask acidic silanol groups on the silica support, preventing peak tailing of the basic pyrrolidine analyte.[11]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrrolidine derivative (~1 mg/mL) in the mobile phase.
-
System Setup:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol) in a ratio determined by method development (e.g., 90:10). Add a basic modifier (e.g., 0.1% Diethylamine).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (controlled).
-
-
Analysis: Inject a sample of the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample.
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Data Summary: Typical Chiral HPLC Conditions
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Modifier | Expected α |
| N-Boc-2-Aryl-pyrrolidine | Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane / Isopropanol (95:5 to 80:20) | 0.1% TFA | > 1.2 |
| 2-Alkyl-pyrrolidine (free base) | Amylose-based (e.g., Chiralpak AD-H) | n-Hexane / Ethanol (98:2) | 0.2% TEA | > 1.15 |
α (Separation Factor) > 1.1 is generally considered good selectivity. Data is illustrative.
Impact on Drug Development and Organocatalysis
The precise stereochemistry of the C-2 substituent is a critical determinant of a molecule's function.
-
In Drug Development: The pyrrolidine ring is found in numerous FDA-approved drugs.[1][13] The (S)-configuration at C-2 is often essential for correct binding to the target protein or enzyme. A classic example is the class of DPP-4 inhibitors (gliptins) used for type 2 diabetes, where the (S)-pyrrolidine moiety mimics a proline residue and is crucial for potent and selective inhibition. The "wrong" enantiomer is often inactive or may have undesirable off-target effects.
-
In Asymmetric Organocatalysis: (S)-2-substituted pyrrolidines are the backbone of many celebrated organocatalysts, most notably the diarylprolinol silyl ethers developed by Jørgensen and Hayashi.[5][14] In these systems, the bulky C-2 substituent creates a well-defined chiral pocket. The catalyst operates by forming a chiral enamine or iminium ion intermediate with the substrate, and the C-2 substituent sterically blocks one face of the intermediate, forcing the reaction to proceed with high enantioselectivity.[15]
Conclusion and Future Outlook
The stereocontrolled synthesis of (S)-2-substituted pyrrolidines is a cornerstone of modern organic chemistry with profound implications for human health and sustainable synthesis. A deep understanding of the interplay between ring conformation and reaction mechanism is essential for the rational design of synthetic routes. While chiral pool and catalytic methods provide a robust toolkit, future advancements will likely focus on increasing efficiency and expanding substrate scope through novel catalytic systems, such as photoredox and C-H activation strategies, to allow for the late-stage functionalization of complex molecules.[16] The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the stereochemical challenges inherent in this important class of molecules.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: A Chiral Building Block for Asymmetric Synthesis - A Mechanistic and Application-Oriented Guide
Abstract: This technical guide provides an in-depth analysis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern organic synthesis. The document elucidates its core mechanism of action, primarily through nucleophilic substitution pathways, and explores the factors influencing its reactivity. Through detailed case studies in the synthesis of significant pharmaceutical agents, this guide showcases its practical applications. Authored for researchers, scientists, and drug development professionals, it combines theoretical principles with field-proven insights, offering detailed experimental protocols and best practices for its utilization.
Introduction
This compound is a synthetically versatile chiral intermediate.[1][][3] Its structure, featuring a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromomethyl substituent, makes it an excellent electrophile for introducing a chiral pyrrolidinylmethyl moiety. The pyrrolidine scaffold is a common motif in a vast array of pharmaceuticals and natural products, often contributing significantly to their biological activity.[4][5] This guide will delve into the chemical reactivity of this compound, providing a comprehensive understanding of its "mechanism of action" in the context of chemical synthesis.
Part 1: The Core Mechanism - Nucleophilic Substitution Reactions
The primary mechanism through which this compound participates in chemical transformations is nucleophilic substitution.[6][7] The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.
The S(_N)2 Reaction Pathway
The reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion, which is an effective leaving group. The bulky Boc-protecting group on the pyrrolidine nitrogen serves a crucial role by preventing N-alkylation, thereby directing the substitution to the bromomethyl group.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
A Comprehensive Guide to Asymmetric Synthesis Using Pyrrolidine Auxiliaries
Introduction: The Power of Pyrrolidine Scaffolds in Stereocontrolled Synthesis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] This ubiquity has driven the development of synthetic methodologies that can introduce chirality into molecules containing this scaffold in a predictable and efficient manner. Among the most powerful strategies in the synthetic chemist's toolkit is the use of chiral auxiliaries, temporary chiral modules that guide the stereochemical outcome of a reaction.
This technical guide delves into the core of asymmetric synthesis facilitated by pyrrolidine-based chiral auxiliaries. Derived from readily available and inexpensive chiral pool sources like the amino acid proline, these auxiliaries have become indispensable tools for the construction of complex molecular architectures with high levels of stereocontrol.[1][3] We will explore the foundational principles, key applications, and mechanistic intricacies that underpin the remarkable success of these auxiliaries, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their practical application.
The fundamental concept of a chiral auxiliary lies in its ability to be temporarily attached to a prochiral substrate, thereby creating a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the molecule.[3] Following the stereoselective transformation, the auxiliary is cleaved, often non-destructively, to reveal the enantiomerically enriched product and allow for the potential recovery and reuse of the auxiliary.[3] Pyrrolidine-derived auxiliaries excel in this role due to their rigid conformational nature and the strategic placement of functional groups that can chelate to metal centers, leading to highly organized and predictable transition states.[3][4]
The Cornerstone of Pyrrolidine Auxiliaries: Enders' SAMP/RAMP Hydrazone Methodology
A seminal breakthrough in the field was the development of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) by E. J. Corey and Dieter Enders in 1976.[5] This methodology, often referred to as the Enders SAMP/RAMP hydrazone alkylation, provides a robust and highly stereoselective route for the α-alkylation of ketones and aldehydes.[5]
The power of this method lies in a well-defined, three-step sequence:
- Hydrazone Formation: The chiral auxiliary (SAMP or RAMP) is condensed with a ketone or aldehyde to form a chiral hydrazone.[5]
- Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a rigid azaenolate. This intermediate, stabilized by chelation of the lithium cation to the methoxy group, then reacts with an electrophile (e.g., an alkyl halide) from the sterically less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[4][5]
- Auxiliary Cleavage: The alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to regenerate the α-alkylated carbonyl compound and release the chiral auxiliary.[5]
The high degree of stereocontrol is a direct consequence of the rigid, chelated structure of the lithiated azaenolate intermediate.[4] This chelation forces the bulky pyrrolidine ring to adopt a specific conformation, effectively shielding one face of the azaenolate and directing the incoming electrophile to the opposite face.[4]
Diagram: The Enders SAMP/RAMP Hydrazone Alkylation Cycle
References
Exploring the Chemical Space of Functionalized Pyrrolidines: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and natural products underscores its significance.[1][2][3] This guide provides an in-depth exploration of the chemical space of functionalized pyrrolidines, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that make this scaffold a "privileged" structure in drug design, focusing on its unique three-dimensional (3D) geometry which allows for comprehensive exploration of pharmacophore space.[2][4][5] This document will navigate through key synthetic strategies, from classical cycloadditions to modern catalytic methods, explaining the causality behind experimental choices. Furthermore, it will present a practical case study on library synthesis, detail the importance of robust quality control, and explore the nuances of structure-activity relationship (SAR) studies. Our objective is to provide a scientifically rigorous and field-proven resource that empowers researchers to effectively navigate and exploit the rich chemical space of pyrrolidines in their quest for novel therapeutics.
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus is one of the most vital heterocyclic motifs in pharmaceutical sciences.[2][3] Its prominence is not coincidental but is rooted in a combination of advantageous physicochemical and structural properties. Unlike flat, aromatic systems, the non-planar, sp³-rich nature of the pyrrolidine ring provides access to a greater degree of three-dimensional structural diversity.[2][4][6] This "pseudorotation" phenomenon allows for a more effective exploration of the target protein's binding pocket, often leading to enhanced potency and selectivity.[4][5]
The pyrrolidine scaffold is a key component in a wide array of FDA-approved drugs, treating conditions ranging from hypertension (e.g., Captopril, Enalapril) and bacterial infections (e.g., Clindamycin) to epilepsy (e.g., Ethosuximide) and insomnia (e.g., Daridorexant).[7][8] Its utility is further demonstrated by its presence in numerous natural products with potent biological activities.[9] The inherent chirality of substituted pyrrolidines is another critical feature, as the spatial orientation of substituents can dramatically influence the biological profile of a drug candidate by dictating its binding mode to enantioselective proteins.[4][5]
This guide will systematically unpack the strategies used to synthesize and functionalize this versatile scaffold, providing the technical foundation necessary for its successful application in drug discovery programs.
Navigating the Chemical Space: Key Synthetic Strategies
The construction and functionalization of the pyrrolidine ring can be achieved through a multitude of synthetic pathways. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.
The [3+2] Cycloaddition: A Cornerstone of Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is arguably the most powerful and versatile method for constructing the pyrrolidine core.[10][11][12] This reaction allows for the creation of multiple stereocenters in a single, highly controlled step.[12]
Causality: The power of this method lies in its convergent nature. Three components—an amine, an aldehyde or ketone, and an alkene—can be combined to rapidly generate complex, highly substituted pyrrolidines.[13][14] The stereochemical outcome can be precisely controlled through the use of chiral catalysts, often involving metal complexes that coordinate to the azomethine ylide intermediate.[11][12]
Caption: Workflow for [3+2] Cycloaddition Synthesis of Pyrrolidines.
Asymmetric Synthesis and Stereocontrol
Given the importance of stereochemistry in biological activity, achieving high levels of enantioselectivity is paramount.[4][15] Several robust strategies exist:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as the amino acid L-proline or its derivatives like 4-hydroxyproline, to construct more complex chiral pyrrolidines.[1][9][16] The inherent stereochemistry of the starting material guides the formation of new stereocenters.
-
Organocatalysis: Chiral small molecules, particularly proline and its derivatives, can act as catalysts to induce enantioselectivity in pyrrolidine-forming reactions.[17][18] This approach avoids the use of metals, aligning with green chemistry principles.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved to yield the enantioenriched product.[15]
Causality: The choice between these methods often depends on scalability and the specific stereoisomer required. Chiral pool synthesis is often straightforward for accessing specific enantiomers derived from natural sources.[16] Organocatalysis offers a metal-free alternative that is increasingly powerful and predictable.[17]
Late-Stage Functionalization
Modifying a pre-formed pyrrolidine ring, known as late-stage functionalization (LSF), is a highly valuable strategy for rapidly generating analogues for SAR studies. Modern methods like C-H activation allow for the direct introduction of new functional groups onto the pyrrolidine scaffold, bypassing the need for de novo synthesis for each new compound.[19][20]
Causality: LSF is efficient. It allows chemists to build a library of diverse compounds from a common, complex intermediate. This dramatically accelerates the drug discovery process by enabling the rapid exploration of the chemical space around a promising hit compound.[21]
Case Study: Design and Synthesis of a Novel Pyrrolidine-Based Compound Library
This section provides a practical, self-validating workflow for the synthesis and quality control of a focused compound library based on a 2,5-disubstituted pyrrolidine core.
Experimental Workflow Overview
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 12. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Highly Functionalized Pyrrolidine Derivatives from Easily Accessible Diethyl (E)‐4‐Oxohex‐2‐enedioate | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 21. Pyrrolidine synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Introduction
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceutical agents.[1] Its defined stereochemistry is crucial for creating compounds with the specific chirality essential in drug development.[1] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this valuable intermediate, starting from the commercially available (S)-(-)-N-Boc-prolinol. The described method utilizes an Appel-type reaction, a mild and efficient method for converting alcohols to alkyl halides.[2][3][4]
Reaction Scheme
The synthesis proceeds via the bromination of the primary alcohol in (S)-(-)-N-Boc-prolinol using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This reaction is a classic example of the Appel reaction, which is known for its mild conditions and stereochemical inversion at the reaction center.[2][5][6]
(S)-(-)-N-Boc-prolinol → this compound
Mechanism of Action: The Appel Reaction
The Appel reaction facilitates the conversion of an alcohol to an alkyl halide under neutral conditions.[3][6] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide, a key byproduct.[2] The mechanism can be summarized in the following key steps:
-
Activation of Triphenylphosphine: Triphenylphosphine attacks carbon tetrabromide to form a phosphonium salt.[4][6]
-
Alkoxide Formation: The alcohol is deprotonated, forming an alkoxide.[4][6]
-
Oxyphosphonium Intermediate Formation: The alkoxide attacks the electrophilic phosphorus of the phosphonium salt, creating an oxyphosphonium intermediate.[3][4]
-
Nucleophilic Substitution (Sₙ2): The bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen in a backside Sₙ2 displacement.[2][3][5] This step results in the inversion of stereochemistry at the chiral center.
-
Product Formation: The final products are the desired alkyl bromide, triphenylphosphine oxide, and bromoform.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| (S)-(-)-N-Boc-prolinol | ≥98% | Sigma-Aldrich | 69610-40-8 |
| Carbon Tetrabromide (CBr₄) | ≥99% | Sigma-Aldrich | 558-13-4 |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | 603-35-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ethyl Acetate | ACS grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Detailed Experimental Protocol
-
To a solution of (S)-(-)-N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add carbon tetrabromide (1.2 eq).
-
Cool the resulting mixture to 0 °C using an ice bath.
-
Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.50-3.30 (m, 3H), 2.10-1.90 (m, 2H), 1.85-1.70 (m, 2H), 1.47 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.5, 80.0, 60.5, 46.5, 36.0, 28.5, 27.0, 23.0 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₀H₁₈BrNO₂ [M+H]⁺: 264.05; found: 264.1 |
Note: NMR and MS data are representative and may vary slightly.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[7][8]
Handling of Reagents:
-
Carbon Tetrabromide (CBr₄): This substance is toxic and can cause irritation.[8][9] It should be handled in a well-ventilated fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Triphenylphosphine (PPh₃): May cause skin and eye irritation.[7] Harmful if swallowed.[7] Handle with care and avoid creating dust.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and ensure anhydrous conditions. |
| Difficult purification | Optimize the eluent system for column chromatography. | |
| Impure Product | Incomplete removal of triphenylphosphine oxide | Wash the crude product with a non-polar solvent like diethyl ether before chromatography to precipitate out some of the triphenylphosphine oxide. |
| Racemization | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of triphenylphosphine. |
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chiral intermediate for their synthetic needs in drug discovery and development.
References
- 1. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. ICSC 0474 - CARBON TETRABROMIDE [chemicalsafety.ilo.org]
- 10. nj.gov [nj.gov]
Application Notes & Protocols: (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in Drug Discovery
Abstract and Strategic Overview
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a cornerstone chiral building block in modern medicinal chemistry. Its strategic value lies in the combination of a stereochemically defined pyrrolidine ring, a versatile electrophilic bromomethyl group, and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] This document provides an in-depth guide for researchers and drug development professionals on the practical application of this reagent, detailing its core reactivity, providing validated experimental protocols, and discussing its role in the synthesis of complex, biologically active molecules.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of the reagent. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 128542-75-6 | [2] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [2] |
| Molecular Weight | 264.16 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | ~1.313 g/cm³ | [2] |
| Boiling Point | ~300 °C (at 760 mmHg) | [2] |
Safety, Handling, and Storage
This compound is an irritant and should be handled with care in a well-ventilated chemical fume hood. [3] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant laboratory clothing, and safety glasses or a face shield.[4][5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the generation of mists or vapors.[5] Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert gas atmosphere.[5][7] Recommended storage temperature is 0-8 °C.[8]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[4][9] If irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[5][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][9]
-
Core Reactivity and Applications in Synthesis
The primary utility of this reagent stems from the reactivity of the bromomethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[2][8] This allows for the covalent linkage of the chiral pyrrolidine scaffold to a wide array of molecular fragments, making it an invaluable tool for library synthesis and lead optimization.
Mechanism of Action: Nucleophilic Substitution
The core mechanism involves the displacement of the bromide ion—a good leaving group—by a nucleophile (e.g., an amine, phenoxide, or thiolate). This Sɴ2 reaction proceeds readily, forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond.[2] The stereocenter at the C2 position of the pyrrolidine ring remains undisturbed during this process, ensuring the chirality of the starting material is transferred to the product.
The Boc-protecting group is stable under these conditions but can be efficiently removed later in the synthetic sequence using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine, which can be used for further functionalization.
Caption: General reactivity workflow of the title compound.
Key Applications
-
Chiral Building Block for Biologically Active Compounds: This is the most widespread application. The reagent is used to synthesize compounds targeting a range of conditions, including neurological and inflammatory disorders.[2] Its defined stereochemistry is crucial, as the biological activity of enantiomers can differ significantly.[2]
-
Synthesis of Pyrrolidine Derivatives: It is a key intermediate for producing a vast array of substituted pyrrolidines. These structures are integral to many pharmaceuticals, acting as ligands for receptors and enzymes.[1][8]
-
Precursor for Chiral Ligands: The compound serves as a starting material for synthesizing chiral ligands used in asymmetric catalysis, enabling the stereoselective synthesis of other complex molecules.[2]
Experimental Protocol: Synthesis of (S)-tert-butyl 2-((benzylamino)methyl)pyrrolidine-1-carboxylate via N-Alkylation
This protocol provides a representative procedure for the N-alkylation of benzylamine, demonstrating a typical nucleophilic substitution reaction.
Objective
To synthesize (S)-tert-butyl 2-((benzylamino)methyl)pyrrolidine-1-carboxylate through a robust and reproducible Sɴ2 reaction, illustrating the primary synthetic utility of the title reagent.
Reaction Scheme
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
Synthesis of Chiral Amines Using (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: An Application and Protocol Guide
Introduction: The Critical Role of Chiral Amines and the Utility of a Versatile Building Block
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and other biologically active compounds. The specific three-dimensional arrangement of atoms, or stereochemistry, at the carbon atom adjacent to the nitrogen is often a critical determinant of a molecule's biological activity.[1] Consequently, the development of robust and stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development.[2][3]
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate emerges as a highly valuable and versatile chiral building block for the synthesis of a diverse range of chiral amines.[4] Its pyrrolidine core is a prevalent scaffold in numerous FDA-approved drugs.[5] The defined stereochemistry at the C2 position, coupled with the reactive bromomethyl group and the Boc-protected amine, provides a powerful tool for introducing a chiral pyrrolidine moiety into a target molecule through nucleophilic substitution reactions. This guide provides a detailed exploration of the application of this key intermediate, offering in-depth protocols and expert insights for researchers in the pharmaceutical and chemical sciences.
Reaction Principle: Nucleophilic Substitution for Chiral Amine Synthesis
The primary application of this compound in chiral amine synthesis revolves around the N-alkylation of a primary or secondary amine.[6][7] This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The amine nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group and forming a new carbon-nitrogen bond.
The stereochemical integrity of the chiral center at the C2 position of the pyrrolidine ring is maintained throughout the reaction, as it is not directly involved in the bond-forming process. This stereospecificity is a key advantage of using this chiral building block, allowing for the predictable synthesis of enantiomerically enriched products.
However, a common challenge in the alkylation of amines is the potential for overalkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, can react with another molecule of the electrophile to form a tertiary amine.[8] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired monoalkylation product.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine
This protocol outlines a general method for the synthesis of a chiral secondary amine by reacting a primary amine with this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| This compound | 181258-46-8 | C10H18BrNO2 | The key chiral building block. |
| Primary Amine (Substrate) | Varies | Varies | The nucleophile to be alkylated. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | A non-nucleophilic base to scavenge HBr. |
| Acetonitrile (CH3CN) | 75-05-8 | C2H3N | Anhydrous, as the reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | CHNaO3 | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | ClNa | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgO4S | For drying the organic phase. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | For extraction. |
| Hexanes | 110-54-3 | C6H14 | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (concentration typically 0.1-0.5 M). Add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the substrate amine in the alkylation reaction.
-
Addition of the Electrophile: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution at room temperature. Slight excess of the electrophile can be used to ensure complete consumption of the starting amine, but this may increase the risk of dialkylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired chiral secondary amine.
Workflow Diagram:
Caption: Workflow for N-alkylation of a primary amine.
Protocol 2: Deprotection of the Boc Group
The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions to yield the free secondary amine, which can be used in subsequent synthetic steps.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| Boc-protected Chiral Amine | Varies | Varies | Product from Protocol 1. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C2HF3O2 | Strong acid for deprotection. |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, as the reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | CHNaO3 | For neutralization. |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected chiral amine (1.0 equivalent) in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise. Caution: TFA is corrosive and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected chiral amine.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Conversion | - Insufficient reactivity of the amine nucleophile. - Steric hindrance. | - Increase the reaction temperature. - Use a more polar aprotic solvent like DMF. - Increase the reaction time. |
| Formation of Dialkylated Product | - The secondary amine product is more nucleophilic than the starting primary amine. | - Use a 1:1 stoichiometry of the amine and the bromopyrrolidine. - Add the bromopyrrolidine solution slowly to the amine solution to maintain a low concentration of the electrophile. - Lower the reaction temperature. |
| Incomplete Boc Deprotection | - Insufficient amount of acid. - Short reaction time. | - Increase the equivalents of TFA. - Increase the reaction time and monitor carefully. |
| Difficulty in Product Purification | - Similar polarities of the starting material, product, and byproducts. | - Optimize the mobile phase for column chromatography. - Consider derivatization to a salt for purification by crystallization.[9] |
Characterization of Products
The successful synthesis and purity of the chiral amine products should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[10][11]
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Always perform reactions under an inert atmosphere when using anhydrous solvents.
Conclusion
This compound is a powerful and versatile chiral building block for the stereoselective synthesis of a wide range of chiral amines. The straightforward N-alkylation reaction, coupled with the ease of Boc deprotection, provides a reliable and efficient route to valuable intermediates for drug discovery and development. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can effectively utilize this reagent to construct complex chiral molecules with high enantiopurity.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
The Strategic Deployment of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in Chiral Synthesis: A Guide for Researchers
Introduction: The Quintessential Chiral Building Block for Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the efficient construction of enantiomerically pure molecules is paramount, particularly in the realm of pharmaceutical and agrochemical development. Chiral building blocks serve as foundational scaffolds upon which complex molecular architectures with defined stereochemistry can be assembled. Among these, (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has emerged as a highly versatile and valuable synthon. Its rigid pyrrolidine core, endowed with a defined stereocenter at the C2 position, coupled with the reactive bromomethyl handle, makes it an ideal electrophile for a variety of stereoselective transformations. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactivity, which can be strategically removed under specific conditions to enable further functionalization.
This comprehensive guide delves into the practical applications of this compound in total synthesis. We will explore its role in the construction of key intermediates for biologically active molecules, with a focus on the underlying principles that govern its reactivity and stereoselectivity. Detailed protocols and mechanistic insights are provided to empower researchers to effectively integrate this powerful building block into their synthetic strategies.
Core Principles of Reactivity: A Versatile Electrophile for Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution, predominantly proceeding through an SN2 mechanism. The C-Br bond is polarized, rendering the methylene carbon electron-deficient and susceptible to attack by a wide range of nucleophiles. The stereochemical integrity of the C2 position is typically retained throughout the substitution process due to its distance from the reaction center.
Key classes of nucleophiles that readily react with this chiral electrophile include:
-
Nitrogen Nucleophiles: Primary and secondary amines, azides, and heterocyclic compounds.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.
-
Sulfur Nucleophiles: Thiols and thiolates.
-
Carbon Nucleophiles: Enolates, organometallics, and cyanides.
The choice of solvent and reaction conditions plays a crucial role in the efficiency of these substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are often employed to facilitate SN2 reactions.
Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] The pyrrolidine scaffold is a common motif in many potent DPP-IV inhibitors.[2][3] this compound serves as a key starting material for the synthesis of various pyrrolidine-based DPP-IV inhibitor cores.
One common strategy involves the alkylation of a suitable nucleophile with the bromomethylpyrrolidine derivative to introduce the chiral pyrrolidine moiety. For instance, the synthesis of intermediates for novel DPP-IV inhibitors can be envisioned through the reaction of this compound with heterocyclic amines or other nitrogen-based nucleophiles.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine
This protocol details the conversion of the title compound to its corresponding azide, a versatile intermediate that can be further transformed into an amine via reduction. This two-step sequence provides a reliable method for the stereospecific introduction of an aminomethyl group.
Reaction Scheme:
References
- 1. waltersport.com [waltersport.com]
- 2. Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2005037828A1 - Novel inhibitors of dpp-iv, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation of Pyrrolidine Compounds
Introduction: The Central Role of N-Alkyl Pyrrolidines in Modern Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] The biological activity and physicochemical properties of these molecules are often profoundly influenced by the nature of the substituent on the pyrrolidine nitrogen. Consequently, the N-alkylation of pyrrolidines is a cornerstone transformation for researchers in drug development and chemical synthesis. This guide provides a comprehensive overview of the primary methods for pyrrolidine N-alkylation, detailing the underlying principles, offering field-proven protocols, and addressing common challenges to empower researchers to select and execute the optimal strategy for their specific synthetic goals.
Core Principles: Understanding the Nucleophilicity of the Pyrrolidine Nitrogen
The N-alkylation of pyrrolidine is fundamentally a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon.[2] The facility of this reaction is governed by several key factors, including the steric and electronic properties of both the pyrrolidine and the alkylating agent, the choice of base and solvent, and the reaction temperature. A critical challenge in the N-alkylation of secondary amines like pyrrolidine is the potential for over-alkylation, where the initially formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[2][3] Controlling the stoichiometry of the reactants and choosing appropriate reaction conditions are paramount to achieving selective mono-alkylation.
Methodology I: Classical SN2 Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is one of the most common and straightforward methods for N-alkylation. The reaction proceeds via a classical SN2 mechanism, where the pyrrolidine nitrogen displaces a halide from the alkylating agent.[2]
Causality Behind Experimental Choices
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.[4][5] Steric hindrance on the alkyl halide will slow down the reaction.
-
Base: A base is required to neutralize the hydrohalic acid (HX) formed during the reaction. Without a base, the pyrrolidine would be protonated, forming an unreactive ammonium salt.[6] Common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used.[5][7] Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also frequently employed.[8] For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the pyrrolidine first, forming a more nucleophilic pyrrolidinide anion.[4][5]
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.[4][6]
Visualizing the SN2 Pathway
Caption: Generalized SN2 mechanism for N-alkylation of pyrrolidine.
Standard Protocol: N-Benzylation of Pyrrolidine
-
Reaction Setup: To a solution of pyrrolidine (1.0 equiv.) in acetonitrile (10 mL/mmol of pyrrolidine) in a round-bottom flask, add potassium carbonate (1.5 equiv.).
-
Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure N-benzylpyrrolidine.
Methodology II: Reductive Amination
Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds in two steps: the formation of an iminium ion intermediate from the reaction of pyrrolidine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine.[9] This method is particularly advantageous as it avoids the issue of over-alkylation often encountered with alkyl halides.[3][9]
Causality Behind Experimental Choices
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice due to its mildness and selectivity.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions.[9][11]
Visualizing the Reductive Amination Workflow
Caption: Two-step process of reductive amination for N-alkylation.
Standard Protocol: Reductive Amination of Pyrrolidine with Cyclohexanone
-
Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.0 equiv.) and cyclohexanone (1.1 equiv.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (15 mL/mmol of pyrrolidine).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within 3-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Advanced Methodologies for N-Alkylation
For more challenging substrates or to achieve specific selectivities, several advanced methods have been developed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly useful for the N-arylation of pyrrolidine.[12][13][14] This reaction allows for the formation of a carbon-nitrogen bond between pyrrolidine and an aryl halide or triflate, substrates that are generally unreactive under classical SN2 conditions.[12]
-
Key Components: The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).[12][15] The choice of ligand is crucial for the success of the reaction and depends on the specific substrates being coupled.
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[8][16][17] This technique is particularly beneficial for less reactive alkylating agents or sterically hindered pyrrolidines.[8]
-
Conditions: Microwave-assisted N-alkylations are typically carried out in a sealed vessel using a dedicated microwave reactor. The choice of solvent is important to ensure efficient absorption of microwave energy. Polar solvents like DMF and N-methyl-2-pyrrolidinone (NMP) are commonly used.[17]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for N-alkylation, especially in large-scale synthesis, as it allows for the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃) and biphasic solvent systems (e.g., toluene/water).[18][19] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyrrolidinide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[20][21]
Troubleshooting and Side Reactions
| Problem | Potential Cause(s) | Solutions |
| Low or No Conversion | - Insufficiently reactive alkylating agent.- Inappropriate base or solvent.- Deactivation of the catalyst (for catalytic reactions).- Presence of water in reactions requiring anhydrous conditions.[4] | - Switch to a more reactive alkyl halide (e.g., bromide to iodide).- Use a stronger base or a more suitable solvent.- Optimize catalyst and ligand loading.- Ensure all reagents and solvents are anhydrous. |
| Over-alkylation (Formation of Quaternary Ammonium Salt) | - The N-alkylated pyrrolidine product is more nucleophilic than the starting material.- Use of excess alkylating agent. | - Use a slight excess of the pyrrolidine.- Add the alkylating agent slowly to the reaction mixture.- Consider reductive amination as an alternative.[3] |
| O-Alkylation (with Pyrrolidinone Substrates) | - The deprotonated lactam is an ambident nucleophile.[4] | - Use a strong, non-coordinating base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF).- Employ "soft" alkylating agents like alkyl iodides.[4] |
| Polymerization (with Pyrrolidinone Substrates) | - Ring-opening polymerization can be initiated by strong bases.[4] | - Carefully control the amount of base used.- Maintain a controlled, often lower, reaction temperature.[4] |
Conclusion
The N-alkylation of pyrrolidines is a fundamental transformation with broad applications. A thorough understanding of the reaction mechanisms and the factors influencing reactivity and selectivity is crucial for success. While classical SN2 alkylation and reductive amination are workhorse methods, advanced techniques like Buchwald-Hartwig amination, microwave-assisted synthesis, and phase-transfer catalysis offer powerful solutions for more challenging synthetic problems. By carefully considering the nature of the substrates and the desired outcome, researchers can select the most appropriate method and reaction conditions to efficiently synthesize their target N-alkylated pyrrolidine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 21. phasetransfer.com [phasetransfer.com]
Application Notes & Protocols: Synthesis of Key Precursors for the Antiviral Drug Elbasvir
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elbasvir and its Mechanism of Action
Elbasvir is a potent direct-acting antiviral (DAA) agent employed in the treatment of chronic hepatitis C virus (HCV) infection.[1] It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By binding to NS5A, Elbasvir disrupts its normal function, thereby impeding the viral life cycle.[2] Due to its high efficacy, Elbasvir is a critical component of combination therapies, such as the fixed-dose combination with the NS3/4A protease inhibitor grazoprevir.[3][4]
The intricate molecular architecture of Elbasvir necessitates a sophisticated synthetic approach, characterized by the stereoselective construction of multiple chiral centers and the efficient assembly of its heterocyclic core. This guide provides a detailed overview of the synthesis of key precursors to Elbasvir, offering insights into the underlying chemical principles and providing robust experimental protocols.
Elbasvir: A Structural Overview
The chemical structure of Elbasvir, systematically named methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1][3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, reveals a complex assembly of heterocyclic and chiral moieties. For the purpose of a convergent synthesis, the molecule can be retrosynthetically disconnected into three key precursors:
-
Precursor 1 (P1): A chiral pyrrolidine-imidazole fragment.
-
Precursor 2 (P2): A central, functionalized indolo[1,2-c][1][3]benzoxazine core.
-
Precursor 3 (P3): A protected L-valine derivative.
The strategic synthesis of these precursors is paramount for the efficient and stereocontrolled total synthesis of Elbasvir.
Synthesis of Precursor 1: (2S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This precursor provides the foundational chiral pyrrolidine ring linked to an imidazole moiety. The synthesis commences from the readily available chiral starting material, L-proline.
Workflow for Precursor 1 Synthesis
Caption: Synthetic workflow for Precursor 1 (P1).
Experimental Protocol for Precursor 1
Step 1: Synthesis of (S)-pyrrolidin-2-ylmethanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add L-proline portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-pyrrolidin-2-ylmethanol as a colorless oil.
Step 2: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbaldehyde
-
Dissolve (S)-pyrrolidin-2-ylmethanol in dichloromethane (DCM).
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Step 3: Synthesis of (2S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (P1)
-
To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbaldehyde in methanol, add a 40% aqueous solution of glyoxal and a 7N solution of ammonia in methanol at 0 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to give Precursor 1 as a white solid.
| Step | Key Reagents | Solvent | Typical Yield | Analytical Data |
| 1 | LiAlH₄ | THF | 85-95% | ¹H NMR, ¹³C NMR |
| 2 | Dess-Martin periodinane | DCM | 70-85% | ¹H NMR, ¹³C NMR |
| 3 | Glyoxal, Ammonia | Methanol | 60-75% | ¹H NMR, ¹³C NMR, MS |
Synthesis of Precursor 2: The Indolo[1,2-c][1][3]benzoxazine Core
The synthesis of the complex tetracyclic core of Elbasvir is a multi-step process involving the formation of an indole ring followed by cyclization to form the benzoxazine moiety.
Workflow for Precursor 2 Synthesis
Caption: Synthetic workflow for Precursor 2 (P2).
Representative Protocol for Indolo[1,2-c][1][3]benzoxazine Core
The synthesis of this core often involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization.
Step 1: Synthesis of a Functionalized Indole Intermediate
-
A suitable N-substituted o-haloaniline is coupled with a terminal alkyne via a Sonogashira coupling.
-
The resulting N-(o-alkynylphenyl)aniline undergoes a base- or metal-catalyzed intramolecular cyclization to form the corresponding indole.
Step 2: Intramolecular Cyclization to form the Benzoxazine Ring
-
The functionalized indole, possessing a proximate hydroxyl group and a suitable leaving group, is subjected to intramolecular cyclization.
-
This can be achieved under basic conditions (e.g., using potassium carbonate or sodium hydride) to facilitate nucleophilic attack of the hydroxyl group.
Synthesis of Precursor 3: Protected L-Valine Derivative
This precursor is prepared from the naturally occurring amino acid L-valine.
Experimental Protocol for Precursor 3
Step 1: N-protection of L-valine
-
Dissolve L-valine in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium hydroxide.
-
Add methyl chloroformate dropwise while maintaining the pH between 9 and 10.
-
Stir the reaction at room temperature for 2-3 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-(methoxycarbonyl)-L-valine.
Assembly of Elbasvir from Precursors
The final stage of Elbasvir synthesis involves the strategic coupling of the three precursors. This typically involves:
-
Coupling of Precursor 1 and Precursor 2, often via a palladium-catalyzed cross-coupling reaction.
-
Deprotection of the resulting intermediate.
-
Amide bond formation with Precursor 3.
Final Assembly Workflow
Caption: Final assembly of Elbasvir from precursors.
Conclusion
The synthesis of Elbasvir is a testament to the advancements in modern organic chemistry, requiring precise control over stereochemistry and the efficient construction of complex heterocyclic systems. The convergent approach, relying on the preparation of key precursors, allows for a more manageable and scalable synthesis. The protocols outlined in this guide provide a framework for the synthesis of these crucial building blocks, emphasizing the importance of robust and well-characterized synthetic routes in the development of life-saving antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019064310A1 - An improved process for the preparation of elbasvir and its salt thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (2S,1'R,2'S)-N-(tert-butoxycarbonyl)- 2-(1'-Methoxy-2'-Methyl-3'-butenyl)- pyrrolidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Advanced Synthetic Strategies in the Manufacture of Complex Pharmaceutical Intermediates
Abstract
The trajectory of modern medicine is intrinsically linked to the complexity of the molecules we can synthesize. The active pharmaceutical ingredients (APIs) that define next-generation therapeutics for oncology, virology, and metabolic diseases are often built upon intricate molecular scaffolds. The synthesis of their precursor intermediates presents a significant challenge, demanding not only high stereochemical and regiochemical control but also adherence to stringent standards of efficiency, safety, and sustainability. This guide moves beyond theoretical concepts to provide researchers, scientists, and drug development professionals with a detailed exploration of field-proven technologies that are reshaping the synthesis of complex pharmaceutical intermediates. We will dissect the causality behind key experimental choices in biocatalysis, flow chemistry, and C-H activation, offering detailed protocols and workflow visualizations to empower chemists to build better molecules.
The Modern Imperative: Redefining Synthetic Efficiency and Sustainability
The synthesis of a complex pharmaceutical intermediate is a multi-stage endeavor where overall yield, purity, and cost are paramount. Traditional synthetic routes, while effective, often suffer from long reaction times, the use of hazardous reagents, and significant waste generation.[1][2] The pharmaceutical industry's response to these challenges has been the adoption of a synergistic framework combining green chemistry principles with advanced process control.
The Foundation: Green Chemistry Principles
Coined in the 1990s, "green chemistry" is a code of conduct based on 12 principles aimed at reducing the environmental impact of chemical processes.[2][3] For pharmaceutical synthesis, this translates into tangible benefits:
-
Waste Reduction: Prioritizing atom-efficient reactions that maximize the incorporation of reactant atoms into the final product.[1][2]
-
Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2, or designing solvent-free reactions.[1][3]
-
Energy Efficiency: Employing catalysts that enable reactions to occur under milder, less energy-intensive conditions.[4][5]
The Control System: Process Analytical Technology (PAT)
Core Enabling Technologies in Modern Synthesis
The following sections detail three transformative technologies that exemplify the principles of modern synthesis. Each is presented with an explanation of its underlying advantages, a detailed experimental protocol, and a visualization of the workflow.
Biocatalysis: Precision Engineering by Nature
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[10] This approach offers significant advantages over traditional chemical catalysis, particularly for the synthesis of chiral intermediates, where producing a single enantiomer is critical for a drug's safety and efficacy.[11][12]
Causality Behind the Choice: Enzymes operate under mild aqueous conditions (ambient temperature and pressure), eliminating the need for extreme temperatures or harsh reagents that can cause undesirable side reactions like racemization.[11] Their exquisitely defined three-dimensional active sites provide unparalleled chemo-, regio-, and enantioselectivity, often achieving enantiomeric excess (e.e.) values >99% where chemical methods struggle.[13] This high selectivity simplifies purification and reduces waste.[14]
Protocol 2.1: Asymmetric Synthesis of a Chiral Amine using a Transaminase Biocatalyst
Chiral amines are ubiquitous structural motifs in pharmaceuticals. This protocol describes a typical lab-scale enzymatic reductive amination of a prochiral ketone.
Methodology:
-
Enzyme and Cofactor Preparation: To a 100 mL jacketed reactor vessel, add 50 mL of potassium phosphate buffer (100 mM, pH 8.0). Dissolve the transaminase enzyme (e.g., from Codexis, Inc.) to a final concentration of 2 mg/mL. Add NAD+ (or NADH) to 1 mM and glucose dehydrogenase (for cofactor regeneration) to 1 mg/mL.
-
Reagent Addition: Add D-glucose (1.2 equivalents) for cofactor recycling. Add isopropylamine (5 equivalents) as the amine source.
-
Substrate Addition & Reaction: Begin stirring at 250 RPM and maintain the temperature at 35°C. Add the prochiral ketone substrate (1 equivalent, e.g., 10 g) to the vessel.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots every hour. Quench the aliquot with acetonitrile, centrifuge to remove the enzyme, and analyze the supernatant by chiral HPLC to determine conversion and enantiomeric excess.
-
Workup and Isolation: Once the reaction reaches >99% conversion (typically 12-24 hours), stop the stirring and heating. Adjust the pH to 11 with 2M NaOH. Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral amine product.
Table 1: Typical Parameters for Biocatalytic Reductive Amination
| Parameter | Value/Condition | Rationale |
| Enzyme | Transaminase (ATA) | Highly selective for the synthesis of chiral amines. |
| Substrate | Prochiral Ketone (10 g) | The starting material to be converted. |
| Amine Donor | Isopropylamine | Provides the amino group for the product. |
| Cofactor System | NAD+/GDH/Glucose | Regenerates the required NADH cofactor in-situ, making the process economical. |
| Solvent | 100 mM KPO4 Buffer | Maintains optimal pH for enzyme activity and stability. |
| Temperature | 35°C | Balances enzyme activity with long-term stability. |
| pH | 8.0 | Optimal pH for many commercially available transaminases. |
| Typical Yield | >90% | High efficiency of the biocatalyst. |
| Enantiomeric Excess | >99% | The primary advantage of using a highly selective enzyme. |
Diagram 1: Biocatalytic Synthesis Workflow
References
- 1. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 2. Green chemistry: Navigating growing ESG challenges in pharma manufacturing [pharmaceutical-technology.com]
- 3. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development | MDPI [mdpi.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. techsciresearch.com [techsciresearch.com]
- 6. longdom.org [longdom.org]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Process analytical technology - Wikipedia [en.wikipedia.org]
- 9. pharmanow.live [pharmanow.live]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftb.com.hr [ftb.com.hr]
- 14. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Purification Techniques for Products from (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate Reactions
Welcome to the technical support center for purification strategies involving (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. This versatile chiral building block is integral to synthesizing a range of biologically active molecules.[1] However, the inherent reactivity that makes it valuable also presents specific purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Section 1: Initial Assessment & Common Purification Hurdles
Successful purification begins with a thorough analysis of the crude reaction mixture. Before proceeding to large-scale purification, it is crucial to understand the impurity profile.
Commonly Encountered Species:
-
Unreacted Starting Materials: Residual this compound and the nucleophile (e.g., amine, phenol).
-
Desired Product: The N- or O-alkylated pyrrolidine derivative.
-
Byproducts: Potential side products include elimination products or, in the case of amine nucleophiles, over-alkylation to form quaternary ammonium salts.
-
Reagents/Solvents: Residual bases (e.g., triethylamine, potassium carbonate) and reaction solvents.
Initial Analytical Steps:
-
Thin Layer Chromatography (TLC): A quick and indispensable tool. Co-spot your crude mixture with the starting materials to visualize the separation. The Boc-protected product will typically have a different polarity than the starting materials.
-
LC-MS: Provides mass confirmation of the desired product and helps identify the mass of unknown impurities.
-
¹H NMR of Crude Product: Can reveal the ratio of product to starting material and the presence of major byproducts.
A common challenge is the similar polarity of the Boc-protected product and the starting brominated pyrrolidine, which can complicate chromatographic separation. Additionally, the basic nature of the pyrrolidine nitrogen (if deprotected) or product amines requires careful consideration of the purification technique to avoid issues like peak tailing in chromatography.[2]
Section 2: Troubleshooting Guides
This section is formatted in a problem-and-solution format to directly address common issues encountered during purification.
Guide 1: Poor Separation Between Product and Starting Material in Column Chromatography
Symptom: TLC analysis shows overlapping spots for the product and the starting this compound.
Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group imparts significant non-polar character to both the starting material and the product.[3] If the nucleophile used in the reaction is also relatively non-polar, the resulting product will have a polarity very close to the starting bromide, making separation on standard silica gel challenging.
Solutions:
| Suggested Solution | Underlying Principle & Rationale |
| Optimize Eluent System | Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small, incremental changes can resolve closely running spots. For basic products, adding 0.5-1% triethylamine to the eluent can neutralize acidic silanol groups on the silica surface, reducing peak tailing and improving separation.[2][4] |
| Switch Stationary Phase | If silica gel fails, consider alternative stationary phases. Amine-bonded silica can be highly effective for purifying basic compounds, as it minimizes the acidic interactions that cause poor peak shape.[2] For certain compounds, reversed-phase (C18) chromatography may also provide a different selectivity profile. |
| Temporary Boc Deprotection | If the product is stable to acid, a strategic deprotection-purification-reprotection sequence can be employed. The deprotected amine product will have drastically different polarity and can be easily separated from the Boc-protected starting material using an acid-base extraction or silica gel chromatography.[5] |
Guide 2: Product is an Oil and Cannot be Crystallized
Symptom: After chromatography, the purified product is a persistent oil or gum, making handling and final purification difficult.
Root Cause Analysis: Many Boc-protected pyrrolidine derivatives have low melting points or exist as amorphous solids. Impurities can also inhibit crystallization.
Solutions:
-
Solvent Screening for Recrystallization: Do not assume the compound is non-crystalline. Perform small-scale solubility tests with a range of solvents (e.g., hexanes, diethyl ether, ethanol/water, isopropanol).[6][7] The ideal solvent will dissolve the compound when hot but poorly when cold.[7]
-
Trituration: Dissolve the oil in a small amount of a strong solvent (e.g., dichloromethane) and then add a large excess of a non-solvent (e.g., hexanes or pentane) while stirring vigorously. This can often crash out the product as a solid.
-
Salt Formation: If the product contains a basic nitrogen, it can be converted to a crystalline salt (e.g., hydrochloride or tartrate). Dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether, or a solution of tartaric acid). This is a common strategy for improving the handling of basic amine compounds.[8][9]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography for a Neutral or Basic Product
This protocol assumes the product is a Boc-protected amine resulting from N-alkylation.
1. Preparation:
- Determine the optimal eluent system using TLC. For basic compounds, add 0.5% triethylamine to the chosen solvent system (e.g., Hexane:Ethyl Acetate).
- Prepare a slurry of silica gel in the eluent and carefully pack the column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). This technique generally provides better resolution than loading the sample as a liquid.
2. Elution and Fraction Collection:
- Load the dried sample onto the top of the packed column.
- Begin elution with the determined solvent system.
- Collect fractions and monitor the elution progress by TLC.
3. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator. Caution: If the product is volatile, use lower temperatures and pressures.[10]
SOP 2: Acid-Base Liquid-Liquid Extraction for Basic Amine Products
This technique is highly effective for separating basic products from neutral or acidic impurities after a reaction.[11][12][13]
1. Initial Dissolution:
- Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (20 mL).
2. Acidic Wash (Protonation):
- Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 15 mL).
- The basic amine product will be protonated to form an ammonium salt (R₃NH⁺Cl⁻), which is soluble in the aqueous layer.[12] Neutral impurities (like unreacted Boc-protected starting material) will remain in the organic layer.
- Combine the aqueous layers. The organic layer can be discarded or saved for analysis of byproducts.
3. Basification and Re-extraction (Deprotonation):
- Cool the combined aqueous layer in an ice bath.
- Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine.[11]
- Extract the now-basic aqueous layer with fresh ethyl acetate or dichloromethane (3 x 15 mL).
4. Final Work-up:
- Combine the organic extracts from the previous step.
- Wash with brine (saturated NaCl solution) to remove excess water.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified basic product.
Section 4: Visualization & Workflows
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification strategy based on crude product characteristics.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Chromatography Workflow
This flowchart outlines steps to take when facing poor chromatographic separation.
Caption: Workflow for troubleshooting poor column chromatography results.
Section 5: Frequently Asked Questions (FAQs)
Q1: My final product is pure by NMR but has a slight yellow tint. How can I remove the color? A1: Colored impurities are often present in trace amounts. A final purification step like recrystallization can be effective.[10] Alternatively, you can dissolve the product in a solvent, treat it with a small amount of activated carbon, and then filter it through a pad of Celite. This is often very effective at removing baseline impurities that cause discoloration.
Q2: I am trying to purify my product on silica gel, but I'm getting very low recovery. What's happening? A2: If your compound is particularly polar or basic, it may be irreversibly adsorbing to the acidic silica gel.[10] Consider using a more polar eluent system, deactivating the silica with a base like triethylamine, or switching to a different stationary phase like alumina or amine-bonded silica.[2][10]
Q3: What is the recommended storage condition for this compound? A3: To ensure stability, it is recommended to store the compound at 2-8°C.[10]
Q4: Can I use reversed-phase chromatography for these compounds? A4: Yes, reversed-phase (C18) chromatography can be an excellent alternative, especially if normal-phase fails. The elution order is typically reversed, with more polar compounds eluting first. A common mobile phase would be a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic analytes.[5]
References
- 1. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Identifying common impurities in (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical chiral building block.
I. Troubleshooting Guide: Common Impurities and Their Origins
This section addresses specific experimental problems by identifying potential impurities, explaining their formation mechanisms, and providing actionable solutions.
Question 1: My final product yield is significantly lower than expected after the bromination step. What are the likely causes?
Answer:
Low yields in the bromination of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate are often attributable to several factors, primarily related to side reactions and the stability of the starting material and product.
Potential Causes & Impurity Formation:
-
Incomplete Conversion of Starting Material: The most straightforward cause is an incomplete reaction, leaving residual (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a shortened reaction time.
-
Formation of Elimination Byproducts: Under certain conditions, particularly with excess base or elevated temperatures, elimination reactions can occur to form (S)-tert-butyl 2-methylenepyrrolidine-1-carboxylate.
-
Over-bromination or Degradation: While less common with controlled addition of the brominating agent, harsh conditions can lead to degradation of the pyrrolidine ring or the Boc-protecting group.
-
Hydrolysis of the Product: The bromomethyl group is susceptible to hydrolysis, especially during aqueous workup, converting the product back to the starting alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Question 2: I observe an unexpected peak in my ¹H NMR spectrum around δ 1.4 ppm that integrates to more than 9 protons. What could this be?
Answer:
The peak at approximately 1.4 ppm in the ¹H NMR spectrum corresponds to the nine protons of the tert-butyl (Boc) protecting group.[1] An integration value higher than expected for your product suggests the presence of other Boc-containing impurities.
Common Boc-Containing Impurities:
| Impurity | Chemical Name | Formation Mechanism | Key NMR Signal (CDCl₃) |
| Starting Material | (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Incomplete bromination. | ~δ 3.5-3.7 ppm (CH₂OH) |
| Boc-Anhydride | Di-tert-butyl dicarbonate (Boc₂O) | Unreacted reagent from the Boc-protection of the initial L-prolinol. | ~δ 1.5 ppm (s, 18H) |
| tert-Butanol | 2-methylpropan-2-ol | Decomposition of the Boc group under acidic or harsh thermal conditions. | ~δ 1.28 ppm (s, 9H) |
Preventative & Corrective Actions:
-
Ensure Complete Bromination: Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material.
-
Purification of Starting Material: Ensure the (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is free of residual Boc₂O before starting the bromination step.
-
Careful Workup: Avoid acidic conditions during the workup to prevent the cleavage of the Boc protecting group.
-
Purification: These impurities can typically be removed by flash column chromatography.
Question 3: My product shows a minor peak in the mass spectrum corresponding to the dimerized product. How is this formed and how can I avoid it?
Answer:
The formation of a dimer, such as (S,S)-1,2-bis((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)diazene, is a potential side reaction, particularly if the reaction conditions are not strictly controlled.
Mechanism of Dimer Formation:
This can occur through a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen of one molecule of the starting alcohol attacks the newly formed bromomethyl group of another molecule. This is more likely to happen if the reaction is run at a high concentration or if the brominating agent is added too slowly, allowing for a buildup of both the starting material and the product in the reaction vessel.
Caption: Simplified mechanism of dimer formation.
Mitigation Strategies:
-
Control Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions.
-
Temperature Control: Maintain a low reaction temperature (e.g., -20°C to 0°C) to minimize the rate of side reactions.[1]
-
Controlled Reagent Addition: Add the brominating agent dropwise to the solution of the alcohol to ensure it reacts quickly and does not allow for a significant concentration of the product to build up in the presence of the starting material.
II. Frequently Asked Questions (FAQs)
What is the typical synthetic route for this compound?
The most common and efficient synthesis is a two-step process starting from (S)-prolinol:
-
Boc Protection: The secondary amine of (S)-prolinol is protected using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[2][3]
-
Bromination: The primary alcohol of the Boc-protected prolinol is then converted to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[1]
What are the critical quality attributes to monitor during synthesis?
-
Purity: The chemical purity should be assessed by HPLC or GC to quantify the desired product and any impurities.
-
Identity: The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
Chiral Integrity: The enantiomeric excess should be determined using chiral HPLC to ensure that no racemization has occurred during the synthesis.
How can I purify the final product?
Flash column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting materials and side products. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, is used.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
This method should be validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines.[4]
III. References
-
ChemicalBook. (2025-07-24). 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1. --INVALID-LINK--
-
Benchchem. This compound. --INVALID-LINK--
-
Google Patents. (CN104326960A). Method for preparing Boc-L-proline. --INVALID-LINK--
-
Organic Syntheses. L-Proline. --INVALID-LINK--
-
ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. --INVALID-LINK--
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. --INVALID-LINK--
-
ChemBK. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. --INVALID-LINK--
-
Google Patents. (EP3015456A1). Preparation method for pyrrolidine-2-carboxylic acid derivatives. --INVALID-LINK--
-
LGC Standards. tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. --INVALID-LINK--
-
PubChem. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-. --INVALID-LINK--
-
Benchchem. A Comparative Guide to the Analytical Characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine. --INVALID-LINK--
-
ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling. --INVALID-LINK--
References
- 1. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 2. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]
- 3. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Improving diastereoselectivity in pyrrolidine-based syntheses
Technical Support Center: Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in the synthesis of pyrrolidine-based scaffolds. Pyrrolidine rings are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Achieving precise control over their stereochemistry is therefore not just an academic challenge, but a critical step in the development of potent and selective therapeutics.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose and resolve issues with diastereoselectivity in your own laboratory settings.
Section 1: Foundational Troubleshooting for Diastereoselectivity
Before diving into specific reaction types, it's crucial to understand the fundamental principles that govern diastereoselectivity. Most issues can be traced back to one of four key parameters: Catalyst/Reagent , Substrate , Solvent , or Temperature .
Q1: I'm observing poor or no diastereoselectivity in my pyrrolidine synthesis. Where do I start troubleshooting?
A1: A systematic approach is key. Low diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is minimal. Your goal is to strategically alter reaction conditions to increase this energy gap.
Here is a general workflow to diagnose the issue:
Caption: General workflow for troubleshooting poor diastereoselectivity.
Detailed Explanation:
-
Temperature: Lowering the reaction temperature is often the first and simplest step. According to the Eyring equation, lower temperatures amplify the impact of small differences in activation energies between competing transition states, often leading to improved selectivity.[4][5]
-
Solvent: The solvent is not merely a medium but an active participant that can stabilize or destabilize transition states through effects like hydrogen bonding or dipole interactions.[6] Switching from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMSO) or a protic solvent (like ethanol) can dramatically alter the outcome.[4][7]
-
Catalyst/Reagent: The structure of the catalyst or key reagents dictates the steric and electronic environment of the transition state. Minor structural changes can have a profound impact on stereochemical control.
-
Substrate: Modifying the substrate, for instance by changing a protecting group or attaching a chiral auxiliary, is the most involved step but offers the most powerful control over the reaction's stereochemical outcome.[8][9]
Section 2: Troubleshooting Proline-Catalyzed Reactions
(S)-Proline is a workhorse organocatalyst, often called the "simplest enzyme," for its ability to catalyze asymmetric reactions like aldol and Mannich additions, which are common routes to functionalized pyrrolidines.[10][11] These reactions proceed through enamine or iminium ion intermediates, and their stereoselectivity is highly sensitive to reaction conditions.[12][13]
Q2: My proline-catalyzed aldol reaction between a ketone and an aldehyde is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I favor one over the other?
A2: This is a classic challenge in organocatalysis. The syn/anti selectivity is determined by the geometry of the C-C bond-forming transition state. Proline catalysis typically favors the anti product via a Zimmerman-Traxler-like chair transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric clash.
Caption: Transition states governing diastereoselectivity in proline catalysis.
To improve the diastereomeric ratio (d.r.), you must further destabilize the transition state leading to the undesired isomer.
Troubleshooting Strategies & Causality:
| Strategy | Action | Rationale | Expected Outcome |
| Temperature | Decrease from room temperature to 0 °C or -20 °C. | As discussed in Q1, this enhances the energetic preference for the more stable anti transition state. | Increased anti:syn ratio.[5] |
| Solvent | Switch to a polar, aprotic solvent like DMSO or DMF. | These solvents can effectively solvate charged intermediates without interfering with the crucial hydrogen bond between proline's carboxylic acid and the aldehyde's carbonyl, which helps organize the transition state.[4] | Improved d.r. and often better yields. |
| Catalyst Modification | Use a proline derivative. For example, (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid. | The position of substituents on the pyrrolidine ring alters the steric environment, forcing a different transition state geometry. Certain derivatives are known to invert selectivity. | Can switch selectivity from anti to syn.[10] |
| Additive/Co-catalyst | Add an achiral TBD-derived guanidinium salt. | The anion of the salt can interact with the catalytic cycle, altering the key equilibrium processes and allowing for a switch in diastereoselectivity.[14] | Judicious choice of the salt's anion can selectively produce either the anti or syn adduct.[14] |
Protocol: Improving anti-Selectivity in a Proline-Catalyzed Aldol Reaction
This protocol is a starting point based on established methods for reacting cyclohexanone with 4-nitrobenzaldehyde.[5]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-proline (0.06 mmol, 30 mol%).
-
Solvent/Reagents: Add dimethyl sulfoxide (DMSO, 0.5 mL). Stir for 10 minutes to dissolve the catalyst. Add cyclohexanone (0.4 mmol, 2.0 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) to the cooled solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.
Section 3: Optimizing [3+2] Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and an alkene (dipolarophile) is a powerful and convergent method for constructing the pyrrolidine ring, often creating multiple stereocenters in a single step.[15][16] However, controlling both regio- and diastereoselectivity can be challenging.
Q3: My 1,3-dipolar cycloaddition is producing a mixture of endo and exo diastereomers. How can I enhance the selectivity?
A3: The endo/exo selectivity in a [3+2] cycloaddition is governed by a combination of steric repulsion and stabilizing secondary orbital interactions in the transition state. The outcome is highly dependent on the specific dipole, dipolarophile, and catalyst used.
Troubleshooting Strategies & Causality:
-
Dipolarophile Electronics: The electronic nature of the dipolarophile is critical. Using dipolarophiles with strong electron-withdrawing groups (EWGs) can enhance secondary orbital interactions, often favoring the endo product. The use of N-tert-butanesulfinylimine as an EWG in 1-azadienes, for example, allows for highly diastereoselective cycloadditions.[15]
-
Metal Catalysis: The addition of a Lewis acid catalyst, such as a silver or copper salt, can dramatically influence selectivity. The metal coordinates to the dipole or dipolarophile, locking it into a specific conformation and creating a more sterically demanding environment. This often forces the reaction to proceed through a single, highly ordered transition state. For instance, Ag₂CO₃ has been shown to be effective in controlling the stereochemistry of cycloadditions with azomethine ylides.[15]
-
Solvent Choice: The choice of solvent can influence the reaction's diastereoselectivity. Protic solvents like methanol or ethanol have been shown to promote high diastereoselectivity in some three-component 1,3-dipolar cycloadditions.[7]
-
Chiral Auxiliaries: When other methods fail to provide sufficient control, attaching a chiral auxiliary to the dipolarophile is an exceptionally robust strategy. This is discussed in detail in the next section.
Section 4: Advanced Control Using Chiral Auxiliaries
When inherent substrate or catalyst control is insufficient, a chiral auxiliary provides a reliable method for directing stereochemistry. The auxiliary creates a chiral environment that forces an incoming reagent to attack from a specific face, leading to the formation of one diastereomer preferentially.[1][8]
Q4: I need to synthesize a single diastereomer of a 3,4-disubstituted pyrrolidine. How do I select and implement a chiral auxiliary strategy?
A4: The key is to choose an auxiliary that is effective, readily available, and easily removable. Oppolzer's sultams and Evans oxazolidinones are excellent choices for directing cycloaddition reactions.[9]
The general workflow involves three main stages:
-
Attachment: Covalently attach the chiral auxiliary to your dipolarophile (e.g., an α,β-unsaturated carbonyl compound).
-
Diastereoselective Reaction: Perform the key pyrrolidine-forming reaction. The bulky auxiliary will block one face of the dipolarophile, directing the cycloaddition to the opposite face.
-
Cleavage: Remove the auxiliary to reveal the desired enantiomerically enriched product.
Caption: Workflow for an auxiliary-directed diastereoselective synthesis.
Example Application: Synthesis of a Key Upadacitinib Intermediate
A highly efficient synthesis of a chiral pyrrolidine fragment of the drug Upadacitinib was achieved using Oppolzer's chiral sultam to direct a 1,3-dipolar cycloaddition.[9]
-
Step 1 (Attachment): Pent-2-ynoic acid was coupled to the chiral sultam auxiliary.
-
Step 2 (Cycloaddition): The resulting chiral dipolarophile underwent a [3+2] cycloaddition with an azomethine ylide. The sultam effectively shielded one face of the molecule, leading to the desired (3R,4S) configuration with high diastereoselectivity.
-
Step 3 (Cleavage): The auxiliary was cleanly removed using lithium hydroxide (LiOH) hydrolysis, yielding the desired enantiomerically enriched pyrrolidine acid. Lowering the reaction temperature from room temperature to 0 °C improved the final enantiomeric ratio from 96:4 to 98:2.[9]
This strategy demonstrates the power of chiral auxiliaries to override inherent facial selectivity and deliver products with exceptionally high stereopurity, making it a go-to method in pharmaceutical process development.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Stability, storage, and handling of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate?
For optimal stability, this compound should be stored under refrigerated conditions, typically between 2-8°C.[1][2] It is also crucial to store it in a dry, well-ventilated place and to keep the container tightly sealed to prevent exposure to moisture.[3][4]
Q2: What are the primary hazards associated with handling this compound?
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation.[5][6] Additionally, it may be harmful if swallowed.[4][6] Always handle this chemical in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Q3: What are the initial signs of compound degradation?
Visual inspection can sometimes reveal degradation. A pure compound should be a colorless to light yellow liquid.[8] Discoloration, such as turning brown, may indicate decomposition. Additionally, the presence of a precipitate could suggest the formation of insoluble byproducts. For a more definitive assessment, analytical techniques like NMR or GC-MS are recommended to identify impurities.
Q4: Can this compound be used after its recommended re-test date?
Using a chemical past its re-test date is not recommended without proper quality control analysis. The purity of the compound should be verified using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it meets the requirements of your experiment. A purity of ≥95% is a common specification for this reagent.[2]
Q5: What are the common synthetic applications of this molecule?
This compound is a versatile chiral building block primarily used in asymmetric synthesis.[9] Its key application is in the synthesis of chiral ligands and as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.[2][9] The bromomethyl group is a reactive site for nucleophilic substitution reactions.[2][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a nucleophilic substitution reaction. | 1. Degraded Reagent: The this compound may have degraded due to improper storage. 2. Weak Nucleophile: The incoming nucleophile may not be strong enough to displace the bromide. 3. Steric Hindrance: The nucleophile or substrate may be sterically hindered, slowing down the reaction rate. | 1. Verify Reagent Quality: Check the purity of the reagent using GC or NMR. If degraded, use a fresh batch. 2. Increase Nucleophilicity: If using a weak nucleophile (e.g., an alcohol), consider deprotonating it with a suitable base (e.g., NaH) to form the more reactive alkoxide. 3. Optimize Reaction Conditions: Increase the reaction temperature or use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. |
| Formation of multiple products observed by TLC or LC-MS. | 1. Side Reactions: The tert-butoxycarbonyl (Boc) protecting group may be partially cleaved under acidic conditions, leading to side products.[10][11] 2. Elimination Reaction: If a strong, sterically hindered base is used, an elimination reaction (E2) may compete with the desired substitution (SN2), forming an alkene. 3. Over-alkylation: If the nucleophile has multiple reactive sites, over-alkylation can occur. | 1. Control pH: Ensure the reaction medium is not acidic. If necessary, add a non-nucleophilic base (e.g., proton sponge) to scavenge any protons. 2. Choose an Appropriate Base: Use a non-hindered base if substitution is the desired outcome. 3. Use Stoichiometric Control: Carefully control the stoichiometry of the reactants. Consider using a protecting group strategy for the nucleophile if it has multiple reactive sites. |
| Difficulty in purifying the final product. | 1. Unreacted Starting Material: The reaction may not have gone to completion. 2. Formation of Emulsions During Workup: This can be an issue with amine-containing compounds. 3. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur if the polarities are too close. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is consumed. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to the separatory funnel to break up emulsions. Centrifugation can also be effective.[12] 3. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the reaction of this compound with a generic amine nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Electrophile: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Quality Assessment by ¹H NMR
To ensure the integrity of the starting material, a ¹H NMR spectrum should be acquired.
-
Sample Preparation: Dissolve a small amount of this compound in deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the bromomethyl protons (diastereotopic protons, appearing as a multiplet). The absence of significant impurity peaks confirms the quality of the reagent.
Visualizing Experimental Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using this compound.
Caption: A typical nucleophilic substitution workflow.
References
- 1. aaronchem.com [aaronchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. chembk.com [chembk.com]
- 9. This compound | 128542-75-6 | Benchchem [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.rsc.org [pubs.rsc.org]
As a Senior Application Scientist, I've designed this comprehensive guide to address the common challenges researchers face during the Boc deprotection of pyrrolidine derivatives. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your synthetic transformations.
<Technical Support Center: Boc Deprotection of Pyrrolidine Derivatives >
Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts
This section is structured to help you diagnose and resolve specific issues you may encounter during the Boc deprotection of pyrrolidine derivatives.
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction fails to proceed to completion even after extended periods.
Potential Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid | Increase the concentration or number of equivalents of the acid. For substrates containing basic functional groups that can neutralize the acid, a larger excess is often necessary.[1] |
| Steric Hindrance | If the Boc-protected amine is in a sterically crowded environment, the reaction may require more forcing conditions. Consider increasing the reaction temperature or switching to a stronger acid system.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. If using TFA in dichloromethane (DCM) is proving ineffective, switching to neat TFA or using an alternative like 4M HCl in dioxane may be more successful.[1] |
| Reaction Time | Some deprotections, particularly with hindered substrates, may require longer reaction times. Monitor the reaction progress closely and allow it to proceed for several hours or even overnight if necessary.[1] |
Workflow for Diagnosing Incomplete Reactions:
Caption: Diagnostic workflow for incomplete Boc deprotection.
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC or LC-MS analysis reveals the presence of new spots or peaks in addition to the starting material and desired product.
-
The isolated product is impure, and the impurities have a mass corresponding to the addition of a tert-butyl group or other unexpected modifications.
Potential Causes & Solutions:
| Possible Cause | Suggested Solution |
| tert-Butylation | The primary cause of side reactions is the generation of a reactive tert-butyl cation.[2][3] This electrophile can alkylate nucleophilic functional groups on your pyrrolidine derivative. To prevent this, add a "scavenger" to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or thioanisole trap the tert-butyl cation before it can react with your product.[2] |
| Trifluoroacetylation | When using trifluoroacetic acid (TFA), the deprotected amine can sometimes be acylated by a reactive TFA species. This is more common if the reaction is worked up under basic conditions while residual TFA is present. To mitigate this, ensure complete removal of TFA by co-evaporation with a solvent like toluene before introducing any base.[2] |
| Degradation of Other Acid-Sensitive Groups | If your pyrrolidine derivative contains other acid-labile functional groups (e.g., tert-butyl esters, acetals), they may be cleaved under the reaction conditions.[1] In such cases, consider using a milder deprotection method.[2] |
The Role of Scavengers in Preventing Side Reactions:
Caption: Scavengers intercept the reactive tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection with trifluoroacetic acid (TFA)?
A1: The deprotection proceeds via an acid-catalyzed elimination mechanism. First, the carbonyl oxygen of the Boc group is protonated by TFA. This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form the TFA salt.[4][5]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[6] Staining the TLC plate with ninhydrin is particularly useful as it reacts with the newly formed amine to produce a distinct color.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[6][7] ¹H NMR spectroscopy is also definitive, where the disappearance of the characteristic singlet for the nine tert-butyl protons (around 1.4-1.5 ppm) confirms deprotection.[8]
Q3: My pyrrolidine derivative contains other acid-sensitive groups. What are some milder alternatives to TFA or HCl for Boc deprotection?
A3: For substrates with other acid-labile functionalities, several milder methods can be employed:
-
Oxalyl chloride in methanol: This system offers a very mild and selective method for N-Boc deprotection and is tolerant of acid-labile esters.[1][9]
-
p-Toluenesulfonic acid (pTSA): This solid, biodegradable acid can be a greener and milder alternative to TFA.[10]
-
Thermolysis: In some cases, heating the Boc-protected compound, sometimes in a specific solvent like 2,2,2-trifluoroethanol (TFE), can induce thermal cleavage of the Boc group without the need for acid.[11][12]
-
Lewis Acids: Reagents like SnCl₄ can act as extremely mild reagents for Boc deprotection.[13]
Q4: What is the proper work-up procedure for a Boc deprotection reaction using TFA?
A4: The work-up depends on whether you want to isolate the free amine or its TFA salt.
-
To obtain the free amine: After removing the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA), dissolve the residue in an organic solvent like ethyl acetate.[7] Wash this solution with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize the TFA salt. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected free amine.[7]
-
To obtain the TFA salt: Simply remove the solvent and excess TFA under reduced pressure. The resulting salt can often be used directly in the next step without further purification.[7]
Q5: What are the key safety precautions when working with trifluoroacetic acid (TFA)?
A5: TFA is a strong, corrosive acid and requires careful handling.
-
Always work in a properly functioning chemical fume hood. [14][15]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), splash goggles, and a lab coat.[14][15]
-
Avoid inhalation of vapors and contact with skin and eyes. [14] Contact can cause severe burns.[16]
-
In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][17]
-
Storage: Store TFA in a tightly closed, upright container in a dry, well-ventilated area, away from incompatible materials like bases and oxidizing agents.[14][17]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a standard and widely effective method for the deprotection of many Boc-protected pyrrolidine derivatives.[7][18]
Materials:
-
Boc-protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A typical final concentration of TFA is 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[7]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to a few hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Proceed with the appropriate work-up to isolate either the free amine or the TFA salt as described in the FAQ section.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is a good alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[11]
Materials:
-
Boc-protected pyrrolidine derivative
-
4M solution of HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in a minimal amount of a suitable solvent if necessary, or add the HCl/dioxane solution directly if the substrate is a liquid.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate.[11]
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[18]
-
If the hydrochloride salt precipitates, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. amherst.edu [amherst.edu]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of Reactions Involving (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in their synthetic workflows. Our focus is on the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for monitoring reactions involving this versatile chiral building block.
Section 1: Foundational Principles for Effective TLC Monitoring
This section addresses the fundamental challenges and strategic choices required for successfully monitoring reactions with this specific alkylating agent.
Q1: What are the primary challenges in TLC monitoring of reactions with this compound?
Q2: How do I select the most appropriate chemical stain for my TLC plate?
A2: The choice of stain is critical and depends on the functional groups present in your starting materials and products. For reactions involving this Boc-protected pyrrolidine, several options are effective, each with its own advantages.
-
Potassium Permanganate (KMnO₄): This is an excellent general-purpose stain for visualizing compounds that can be oxidized.[5] The starting material may show a weak response, but potential side products like elimination-derived alkenes or hydrolysis-derived alcohols will stain vividly as yellow-brown spots on a purple background. It is a destructive technique, meaning the plate cannot be stained again.
-
Ninhydrin: This stain is highly specific for primary and secondary amines, which appear as pink or purple spots.[6][7] While the nitrogen in the starting material is protected as a carbamate (Boc), heating the ninhydrin-stained plate can cause thermal cleavage of the acid-labile Boc group, revealing the secondary amine, which then reacts to form a colored spot.[6][8] This is particularly useful for detecting any deprotected starting material or product, which would appear as a distinct, highly polar spot.
-
p-Anisaldehyde: This is another versatile stain that reacts with a wide range of functional groups to produce a spectrum of colors, which can be highly informative.[9] It is particularly sensitive to nucleophilic groups and can help differentiate between the starting material, product, and various byproducts based on the distinct colors they produce upon heating.
-
Ceric Ammonium Molybdate (CAM): A robust, general-purpose stain that is effective for a wide variety of organic compounds, including alcohols, phenols, and carbonyls.[8][9] It often produces dark blue spots on a light background and is highly sensitive.
Section 2: Standard Experimental Protocols
Adherence to a rigorous and consistent protocol is the foundation of reproducible and reliable TLC analysis.
Protocol 1: Step-by-Step TLC Monitoring of an N-Alkylation Reaction
This protocol outlines the procedure for a typical Sₙ2 reaction between this compound and a primary or secondary amine nucleophile.
-
Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "R" (Reaction Mixture).[2]
-
Sample Preparation:
-
SM: Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or dichloromethane (DCM).
-
R: Dilute a small aliquot of the reaction mixture with the same solvent.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the "SM" solution to the "SM" lane.
-
Apply a spot of the "R" solution to the "R" lane.
-
In the "Co" lane, first apply a spot of the "SM" solution, and then, using the same capillary, apply a spot of the "R" solution directly on top of the SM spot. This co-spot is crucial for unambiguously identifying the starting material in the reaction lane.[7]
-
Ensure all spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.[4]
-
-
Developing the Plate:
-
Prepare a developing chamber with a suitable eluent (see Table 1). A piece of filter paper can be added to saturate the chamber atmosphere.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[2] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
First, examine the plate under a UV lamp (254 nm). Note any UV-active spots, which will likely correspond to your nucleophile or product if they contain aromatic rings. The starting material will be invisible.
-
Next, use a chemical stain. Dip the plate into the chosen staining solution (e.g., potassium permanganate) using forceps, remove it quickly, and wipe the excess stain from the back of the plate.
-
Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the entire plate.
-
Circle the visible spots with a pencil immediately, as some stains can fade over time.[5][6]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicate reaction progress.
Table 1: Recommended TLC Solvent Systems (Eluents)
The ideal eluent should provide an Rf value between 0.2 and 0.4 for the product to ensure good separation.[7] Start with a mid-polarity system and adjust as needed.
| Polarity | Solvent System (v/v) | Typical Application |
| Low | 20% Ethyl Acetate in Hexanes | For separating very non-polar products. |
| Medium | 30-50% Ethyl Acetate in Hexanes | A good starting point for most alkylation reactions. |
| High | 10% Methanol in Dichloromethane | For more polar products, such as those with free hydroxyl or amine groups. |
| Basic | 50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | To prevent streaking of basic amine products.[3][10] |
Diagram 1: Standard TLC Workflow
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common TLC problems.
Q3: My spots are streaking or "tailing" up the plate instead of being round.
A3: Streaking is a common issue, especially with amine-containing compounds, and it prevents accurate Rf determination.[10]
-
Cause 1: Sample Overloading. You may have spotted too much material on the baseline.[3][4]
-
Solution: Prepare a more dilute sample of your reaction mixture and re-spot the plate.
-
-
Cause 2: Interaction with Silica Gel. Amines are basic and can interact strongly with the acidic silica gel surface, causing them to tail.[10]
-
Cause 3: High-Boiling Point Reaction Solvent. If your reaction is in a solvent like DMF or DMSO, it may not have fully evaporated after spotting, causing it to streak up the plate during development.[11]
-
Solution: After spotting the plate, place it under high vacuum for 5-10 minutes to remove any residual high-boiling solvent before placing it in the developing chamber.[11]
-
Q4: I don't see any spots on my plate after staining.
A4: This can be alarming but is often due to simple issues.
-
Cause 1: Sample is too Dilute. The concentration of your compounds might be below the detection limit of the stain.[3][4]
-
Solution: Try concentrating your sample or spotting multiple times in the same location (allowing the plate to dry between each application) to increase the amount of material on the baseline.[4]
-
-
Cause 2: Ineffective Staining. The chosen stain may not react with your compounds, or the stain itself may be old and degraded.
-
Solution: Try a different, more general stain like p-anisaldehyde or CAM. Always check that the stain is effective by testing it on a known compound that should be visible.
-
-
Cause 3: Solvent Level Too High. If the solvent level in the chamber is above your baseline, your spotted material will dissolve into the solvent pool instead of eluting up the plate.[4]
-
Solution: Always ensure the baseline is drawn well above the level of the eluent in the chamber.[2]
-
Q5: All my spots are either at the very top (solvent front) or the very bottom (baseline).
A5: This indicates that the polarity of your eluent is not matched to your compounds.
-
Cause 1: Spots at Baseline (Rf ≈ 0). Your eluent is not polar enough to move the compounds off the starting line.[3]
-
Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[3]
-
-
Cause 2: Spots at Solvent Front (Rf ≈ 1). Your eluent is too polar, and it is carrying all compounds with it indiscriminately.[3]
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate and increase the proportion of hexanes.[3]
-
Q6: I see a new, very polar spot (Rf ≈ 0) that stains with ninhydrin.
A6: This is a strong indication that the Boc protecting group has been cleaved.
-
Cause: The Boc group is labile to strong acid.[12][13] This cleavage could be happening during the reaction if acidic conditions are generated, or even on the TLC plate itself if the silica gel is particularly acidic. The resulting free secondary amine is much more polar and will have a very low Rf value.
-
Solution: If this is an unwanted side product, re-evaluate your reaction conditions to ensure they are not acidic. To mitigate cleavage on the TLC plate, you can pre-treat the plate by eluting it in a solvent system containing 1% triethylamine, drying it completely, and then using it for your analysis. Alternatively, using a basic modifier in your eluent as described for streaking can also help.[10]
-
Diagram 2: TLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC analysis issues.
Section 4: Frequently Asked Questions (FAQs)
Q7: What is a typical Rf value for the starting material, this compound?
A7: In a standard mid-polarity solvent system like 30% ethyl acetate in hexanes, the starting material is relatively non-polar and will typically have a high Rf value, often in the range of 0.6 - 0.8. The exact value will depend on the specific TLC plate, chamber saturation, and temperature. The alkylated product will usually have a lower Rf value due to the introduction of a new functional group.
Q8: I see multiple product spots. What could be the cause?
A8: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may be seeing products of over-alkylation. A primary amine can react once to form a secondary amine, which is often more nucleophilic than the starting primary amine and can react again with another equivalent of the alkylating agent to form a tertiary amine.[14] This would result in two product spots on the TLC. To favor mono-alkylation, you can try using a larger excess of the starting amine nucleophile.
Q9: Can I use reversed-phase TLC plates?
A9: Yes, reversed-phase TLC (using a non-polar stationary phase like C18 silica and a polar eluent like acetonitrile/water) can be an excellent alternative, especially for polar compounds that do not move from the baseline on normal-phase silica.[3] On a reversed-phase plate, the polarity order is inverted: more polar compounds will have higher Rf values, and less polar compounds will have lower Rf values.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Effective work-up procedures for removing reaction impurities
An essential aspect of chemical synthesis is the isolation and purification of the desired product from a mixture that often includes unreacted starting materials, reagents, catalysts, and byproducts.[1][2] A well-executed work-up procedure is critical to obtaining a pure compound, which is a prerequisite for accurate characterization and further use, particularly in the field of drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during the work-up and purification of reaction mixtures.
Part 1: Foundational Knowledge & Strategy
FAQ: Understanding and Planning Your Work-up
Q1: What are the most common types of impurities I should expect in my crude reaction mixture?
A1: After a reaction is complete, your flask contains a mixture of the desired product and various impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Especially if one reagent was used in excess to drive the reaction to completion.[3]
-
Excess Reagents and Catalysts: Reagents used for oxidation, reduction, coupling, etc., and their byproducts (e.g., triphenylphosphine oxide from a Wittig or Mitsunobu reaction).[4]
-
Byproducts: Compounds formed from side reactions.
-
Reaction Solvent: High-boiling solvents like DMF or DMSO can be particularly challenging to remove.[4]
-
Water-Soluble Salts: Formed during quenching or neutralization steps.[3]
Q2: How do I select the most effective work-up procedure?
A2: The choice of a work-up strategy depends on the physical and chemical properties of your desired product and the impurities. Key factors to consider are the state of the product (solid vs. liquid), its polarity, solubility, thermal stability, and acidic or basic properties. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a primary purification method.
Part 2: Core Purification Techniques - Troubleshooting & FAQs
This section is dedicated to the most common purification techniques. Each guide is structured to help you troubleshoot problems and optimize your procedure.
Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone of reaction work-up, used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[2] Acid-base extraction is a powerful variant of this technique that separates acidic, basic, and neutral compounds by changing their protonation state and thus their solubility in the aqueous layer.[5][6][7]
Q: I've formed a stable emulsion between my organic and aqueous layers. How can I break it?
A: Emulsion formation is a common problem, often caused by vigorous shaking or the presence of surfactant-like molecules.[8][9] Here are several methods to resolve an emulsion, from simplest to most aggressive:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[10][11]
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. This maintains surface area for extraction while minimizing agitation.[8]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[8][10][11]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the colloidal mixture.[8][10]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[8][9]
Caption: Troubleshooting workflow for breaking emulsions.
Q: I can't tell which layer is the organic and which is the aqueous. What should I do?
A: This is a critical step, and a mistake can lead to discarding your product. Never discard any layer until you are certain you have isolated your compound.[12] To identify the layers, add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.[10][11] Alternatively, you can determine the layers based on the densities of the solvents used. Halogenated solvents (e.g., dichloromethane, chloroform) are typically denser than water and will form the bottom layer, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense and will form the top layer.
Q: I'm performing an acid/base wash, but my product isn't precipitating out of the aqueous layer after neutralization. What's wrong?
A: This can happen for a few reasons:
-
Insufficient Neutralization: Ensure you have added enough acid or base to fully neutralize the solution. Check the pH with litmus paper or a pH meter.
-
Product is Water-Soluble: Your protonated/deprotonated product might be more water-soluble than expected. Try "salting out" by adding a large amount of solid NaCl to the aqueous layer to decrease the solubility of your organic compound.[13]
-
Insufficient Product: There may not be enough product to precipitate visibly. Try back-extracting the aqueous layer with a fresh portion of organic solvent to recover the dissolved product.[13]
-
Dilution: Once the reaction is complete, cool it to room temperature and dilute it with an appropriate immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acid/Base Wash:
-
To remove basic impurities (like amines), wash the organic layer with a dilute acid (e.g., 1M HCl). Drain the aqueous layer.[6][14]
-
To remove acidic impurities (like carboxylic acids), wash with a dilute base (e.g., saturated NaHCO₃ or 1M NaOH).[3][5] Caution: When using bicarbonate, vent the funnel frequently to release CO₂ pressure.[15]
-
-
Brine Wash: Wash the organic layer with brine. This helps to remove residual water and break up minor emulsions.[3][16]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl until the agent no longer clumps.[3][13]
-
Filtration & Concentration: Filter or decant the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.[13]
Recrystallization
Recrystallization is the premier technique for purifying non-volatile, solid organic compounds.[17] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[18]
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid. To fix this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool more slowly, perhaps by insulating the flask. This gives the molecules more time to arrange into an ordered crystal lattice.[17]
Q: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A: If crystals do not form spontaneously, nucleation may need to be induced. Try these methods in order:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystallization.[13]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[17]
Q: The solution is colored, but my pure compound should be colorless. How do I remove colored impurities?
A: Highly colored, polar impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the carbon.[17] Use only a very small amount, as charcoal can also adsorb your product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Solvent Selection: Choose a solvent in which your compound is very soluble when hot but poorly soluble when cold. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.[17]
-
Hot Filtration (if needed): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[13]
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the crystal yield.[17]
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[17][20]
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, place them in a desiccator or vacuum oven.
Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the elution of the mobile phase through the stationary phase (commonly silica gel).[21] It is highly effective for separating compounds with different polarities.[22]
Q: My compounds are eluting too quickly (high Rf) and are not separating. What should I do?
A: This indicates that your eluent (mobile phase) is too polar. Non-polar compounds move faster through the polar silica gel.[22] To improve retention and separation, decrease the polarity of your solvent system. For example, if you are using a 20:80 mixture of ethyl acetate:hexane, try a 10:90 mixture.
Q: My compound is stuck at the top of the column (low Rf). How can I get it to elute?
A: This means your eluent is not polar enough to move your compound down the column. You need to increase the polarity of the solvent system. For example, switch from a 10:90 ethyl acetate:hexane mixture to a 20:80 or 30:70 mixture. For very difficult separations, a gradient elution, where the polarity of the solvent is gradually increased during the run, can be very effective.[23]
Q: My β-keto ester seems to be degrading on the silica gel column. What is happening?
A: Standard silica gel is slightly acidic and can cause acid-sensitive compounds to degrade. To prevent this, you can either use a different stationary phase (like alumina) or "deactivate" the silica by flushing the packed column with a solvent system containing a small amount (1-3%) of triethylamine before loading your sample.[16][23]
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4. This provides a good starting point for separation.
-
Column Packing: Pack a column with silica gel, typically as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent that is then adsorbed onto a small amount of silica gel for "dry loading"). Carefully load the sample onto the top of the silica bed.[16][23]
-
Elution: Begin eluting the column with the chosen solvent system, applying pressure with a pump or inert gas. Collect the eluting solvent in fractions.[16][22]
-
Monitoring: Monitor the composition of the fractions using TLC to identify which ones contain the pure product.[16]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[16]
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[24] It is particularly useful for purifying volatile liquids or removing a volatile solvent from a non-volatile product.[25][26] Vacuum distillation is used for compounds with very high boiling points or those that are thermally sensitive, as reducing the pressure lowers the boiling point.[27][28]
Q: The temperature is fluctuating during my distillation instead of holding steady. What does this mean?
A: A stable boiling point is characteristic of a pure substance. Fluctuations can indicate:
-
Impure Compound: A mixture of compounds will boil over a range of temperatures.[29]
-
Inconsistent Heating: Ensure the heating mantle is providing steady and even heat. Rapid heating can cause "bumping" and carry-over of less volatile components.[29]
-
Improper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[29]
Q: My distillation is very slow. How can I speed it up?
A: While a slow, steady rate is crucial for good separation, an overly slow distillation can be improved by:
-
Increasing the Heat Input: Gently increase the temperature of the heating mantle.
-
Insulating the Column: For fractional distillation, insulating the column with glass wool or aluminum foil helps maintain the temperature gradient and prevents heat loss.[29]
-
Checking the Vacuum (for vacuum distillation): Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
Part 3: Special Cases & Advanced Topics
Q: How do I purify very polar compounds that are poorly soluble in organic solvents?
A: Highly polar compounds present a challenge for standard extraction and normal-phase chromatography.[30]
-
Salting Out: During extraction, add a large amount of salt to the aqueous layer to decrease its polarity and drive the polar organic compound into the organic layer.[13]
-
Reversed-Phase Chromatography: Use a non-polar stationary phase (like C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds have weaker interactions with the stationary phase and elute earlier.[29]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase of high organic solvent content and a small amount of aqueous solvent. Water acts as the strong solvent, making it effective for retaining and separating very polar compounds.[31][32]
Q: I'm trying to purify a non-polar compound, but it elutes immediately from my silica column with non-polar impurities. What should I do?
A: For separating very non-polar compounds from each other, normal-phase chromatography may not provide enough resolution.
-
Reversed-Phase Chromatography: This is often the best choice. The non-polar compound will be strongly retained on the C18 stationary phase, allowing for separation from other non-polar impurities using a non-polar mobile phase.[29]
-
Non-Aqueous Reversed-Phase: This is a variant where the polar mobile phase (like water) is replaced with a moderately polar organic solvent like methanol or acetonitrile, and the strong eluent is a less polar solvent like dichloromethane.[33]
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
- 20. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 21. sorbtech.com [sorbtech.com]
- 22. youtube.com [youtube.com]
- 23. Purification [chem.rochester.edu]
- 24. longdom.org [longdom.org]
- 25. Distillation - Wikipedia [en.wikipedia.org]
- 26. Vacuum Distillation - Remove Volatile Metals - 911Metallurgist [911metallurgist.com]
- 27. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 28. chemicals.co.uk [chemicals.co.uk]
- 29. benchchem.com [benchchem.com]
- 30. labex.hu [labex.hu]
- 31. biotage.com [biotage.com]
- 32. biotage.com [biotage.com]
- 33. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S)- and (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise arrangement of atoms in a molecule is paramount. Chiral building blocks are the foundational tools that enable the construction of enantiomerically pure therapeutics, leading to enhanced efficacy and reduced off-target effects. Among these, the enantiomers of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate stand out as versatile synthons for introducing the valuable pyrrolidine motif. This guide provides an in-depth technical comparison of the (S) and (R) enantiomers of this key building block, exploring their applications, reactivity, and the strategic implications of their stereochemistry in the synthesis of complex drug molecules.
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and biologically active compounds. Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring can dramatically influence a molecule's pharmacological profile, making the use of enantiomerically pure building blocks essential.
(S)- and (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate are attractive starting materials due to the presence of a reactive bromomethyl group, which is amenable to a variety of nucleophilic substitution reactions, and a Boc-protecting group that enhances stability and solubility in organic solvents. The choice between the (S) and (R) enantiomer is a critical design element that dictates the final stereochemistry of the target molecule.
Comparative Synthetic Utility: The Case of Veliparib
A compelling example to illustrate the differential application of these chiral building blocks is in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib (ABT-888). Interestingly, studies have shown that the (R)- and (S)-enantiomers of Veliparib are equipotent, meaning they exhibit similar inhibitory activity against the PARP enzyme. This unique property makes the synthesis of both enantiomers a valuable endeavor for comparative studies and for the development of related compounds.
Synthesis of (S)-Veliparib
The synthesis of (S)-Veliparib can be achieved starting from the commercially available N-Boc-2-methyl-L-proline, which possesses the desired (S)-stereochemistry at the C2 position of the pyrrolidine ring.
Experimental Protocol: Synthesis of (S)-Veliparib Intermediate
A representative synthesis of a key intermediate for (S)-Veliparib starts with N-Boc-2-methyl-L-proline. This is then coupled with 2,3-diaminobenzamide. The resulting product undergoes cyclization and deprotection to form the core benzimidazole structure. The final steps involve the introduction of the carboxamide group. While the direct use of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is not explicitly detailed in the provided references for Veliparib's synthesis, a closely related transformation involving the corresponding aminomethyl derivative is a common synthetic strategy.
Synthesis of (R)-Veliparib
The synthesis of the (R)-enantiomer of Veliparib logically requires the use of the corresponding (R)-configured starting material. A reported enantioselective synthesis of (R)-Veliparib utilizes (R)-Boc-2-methylproline, which can be prepared through a memory of chirality cyclization.
Experimental Protocol: Synthesis of (R)-Boc-2-methylproline
A process for the synthesis of (R)-Boc-2-methylproline starts from alanine benzyl ester hydrochloride. This multi-step process, which avoids chromatography, provides the key chiral building block with excellent stereochemical control. This (R)-configured proline derivative is then carried forward through a series of steps analogous to the (S)-Veliparib synthesis to yield the final (R)-enantiomer.
Reactivity and Mechanistic Considerations
The primary reaction pathway for both (S)- and (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is nucleophilic substitution at the bromomethyl group. Given that this is a primary alkyl halide, the reaction generally proceeds via an SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.
The stereochemical outcome of this reaction is a crucial consideration. In an SN2 reaction, the stereochemistry at the reacting center is inverted. However, in the case of these building blocks, the chiral center is adjacent to the reaction site. Therefore, the absolute configuration of the pyrrolidine ring is retained during the substitution reaction. The chirality of the final product is thus directly determined by the choice of the (S) or (R) starting material.
| Reaction Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Typical Reaction | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Stereochemical Outcome | Retention of (S)-configuration at C2 | Retention of (R)-configuration at C2 |
| Key Application | Synthesis of (S)-Veliparib analogs | Synthesis of (R)-Veliparib analogs |
Broader Applications in Drug Discovery
Beyond Veliparib, these chiral building blocks are instrumental in the synthesis of a wide array of other biologically active molecules. For instance, derivatives of (S)-pyrrolidine are key components in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor Elbasvir and the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. The synthesis of Vildagliptin, for example, involves the use of (S)-1-(chloroacetyl)-2-cyanopyrrolidine, which can be derived from L-proline.
The choice between the (S) and (R) enantiomer is dictated by the specific stereochemical requirements of the target molecule and its biological activity. In many cases, only one enantiomer will exhibit the desired therapeutic effect, while the other may be inactive or even have undesirable side effects.
Conclusion
(S)- and (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate are indispensable tools in the arsenal of the medicinal chemist. Their utility lies in their ability to introduce a chiral pyrrolidine scaffold with a defined stereochemistry, which is a critical determinant of biological activity. The case study of Veliparib, where both enantiomers exhibit equal potency, provides a unique platform for comparative synthesis and the development of novel analogs. The fundamental principles of their reactivity, primarily through SN2 displacement, ensure a predictable and reliable transfer of chirality. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of these versatile building blocks will undoubtedly play a pivotal role in the discovery and development of next-generation therapeutics.
A Comparative Guide to Electrophilic Pyrrolidine Building Blocks: Analyzing Alternatives to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, chiral pyrrolidine scaffolds are indispensable building blocks for the construction of a vast array of biologically active molecules.[1][2] The functionalization of these scaffolds, particularly at the C2 position, often relies on the use of electrophilic intermediates that can undergo nucleophilic substitution. Among these, (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has been a workhorse reagent. However, the pursuit of optimal synthetic efficiency, reactivity, and stability necessitates a thorough evaluation of its alternatives.
This guide provides a comprehensive analysis of key alternatives to this compound, focusing on the corresponding tosylate and mesylate derivatives. We will delve into a comparison of their synthesis, reactivity, stability, and overall utility, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
The Precursor: A Common Starting Point
The journey to these valuable electrophilic pyrrolidine building blocks begins with a common precursor: (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, which is readily prepared from the reduction of N-Boc-L-proline.
Synthetic Workflow from a Common Precursor
Caption: Synthetic pathways from N-Boc-L-proline to the target electrophiles and their subsequent reaction.
The Alternatives: A Head-to-Head Comparison
The primary alternatives to the bromomethyl derivative involve replacing the bromide with a sulfonate ester, typically a tosylate (-OTs) or a mesylate (-OMs). This change in the leaving group has significant implications for the synthesis and reactivity of the building block.
| Feature | This compound | (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 2-((mesyloxy)methyl)pyrrolidine-1-carboxylate |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) | Mesylate (MsO⁻) |
| pKa of Conjugate Acid (H-LG) | HBr (~ -9) | p-TsOH (~ -2.8)[3] | MsOH (~ -1.9)[3] |
| Relative Sₙ2 Reaction Rate | ~0.001 (relative to Mesylate)[4] | ~0.70 (relative to Mesylate)[4] | 1.00 (Reference)[4] |
| Synthesis from Alcohol | Typically involves brominating agents like PBr₃ or CBr₄/PPh₃. | One-step reaction with tosyl chloride (TsCl) in the presence of a base.[5] | One-step reaction with mesyl chloride (MsCl) in the presence of a base. |
| Stability | Generally stable, but can be susceptible to decomposition over long-term storage, potentially releasing HBr. | Generally high thermal and chemical stability. | Good stability, but can be more prone to hydrolysis than tosylates under certain conditions. |
| Cost-Effectiveness | Brominating agents can be cost-effective. The cost of the final compound can be competitive. | Tosyl chloride is readily available and relatively inexpensive. | Mesyl chloride is also readily available and generally more affordable than tosyl chloride. |
In-Depth Analysis
Synthesis and Handling
The synthesis of all three electrophiles starts from the same precursor alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
Bromination: The conversion of the alcohol to the bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide and triphenylphosphine. These methods are generally effective but can sometimes lead to side products and require careful purification.
-
Tosylation and Mesylation: The preparation of the tosylate and mesylate derivatives is often more straightforward and cleaner. It involves a one-step reaction of the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine.[5] This method typically proceeds with high yield and retention of configuration at the chiral center.[6]
From a practical standpoint, the sulfonate esters are often crystalline solids, which can be easier to handle and purify compared to the bromomethyl derivative, which may be an oil.[7]
Reactivity and Leaving Group Ability
The core of the comparison lies in the efficiency of these compounds in nucleophilic substitution reactions, which is dictated by the leaving group's ability to depart. A good leaving group is a weak base, meaning its conjugate acid is strong.[1]
Based on the pKa values of the conjugate acids, the order of leaving group ability is:
Tosylate > Mesylate > Bromide
This is because p-toluenesulfonic acid and methanesulfonic acid are stronger acids than hydrobromic acid. The negative charge on the sulfonate anions is stabilized by resonance across three oxygen atoms, making them very stable and thus excellent leaving groups.[1][6]
Experimental data on relative Sₙ2 reaction rates further corroborates this, showing that mesylate is a better leaving group than bromide, and tosylate is of a similar order of reactivity to mesylate.[3][4] In a direct comparison, tosylate is often considered a slightly better leaving group than mesylate.[1]
This enhanced reactivity of the sulfonate esters can lead to:
-
Faster reaction times: Nucleophilic substitution reactions with tosylates and mesylates often proceed more rapidly than with the corresponding bromide.
-
Milder reaction conditions: The higher reactivity may allow for the use of lower temperatures or less reactive nucleophiles.
-
Higher yields: More efficient conversion can lead to improved product yields and fewer side reactions.[8]
Stability
While reactivity is crucial, the stability of the building block is also a key consideration for storage and handling.
-
Bromomethyl derivative: Generally stable, but can be prone to decomposition over time, especially if exposed to moisture or light, potentially leading to the formation of HBr which can catalyze further decomposition.
-
Tosylate and Mesylate derivatives: These are typically more stable crystalline solids with a longer shelf life. Their stability makes them reliable reagents for multi-step syntheses.
Experimental Protocols
Synthesis of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate[5]
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and its Chiral Precursors
In the landscape of modern drug discovery and development, the use of chiral building blocks is not merely an option but a necessity for achieving stereochemical purity and optimizing pharmacological activity. Among these, pyrrolidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate stands out as a versatile intermediate, enabling the introduction of the pyrrolidine motif into a wide array of molecular architectures. The precise structural confirmation of this and related chiral building blocks is the bedrock of a successful synthetic campaign. This guide provides an in-depth comparative analysis of the spectroscopic data for this compound, alongside its key synthetic precursors, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
The Critical Role of Spectroscopic Analysis in Chiral Synthesis
In the synthesis of enantiomerically pure compounds, spectroscopic analysis serves as the primary method for quality control and structural verification. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. For chiral molecules like this compound, these techniques not only confirm the covalent framework but also provide subtle clues about the chemical environment of the chiral center. A thorough understanding of the expected spectroscopic data is therefore indispensable for researchers in the pharmaceutical and life sciences.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopic Data Comparison (Predicted for Target Compound)
| Compound | Boc (9H) | Pyrrolidine Ring Protons | CH₂-X Protons |
| This compound | ~1.47 (s) | 1.80-2.20 (m, 4H), 3.35-3.50 (m, 2H), ~4.10 (m, 1H) | ~3.45-3.60 (m, 2H) |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1.47 (s)[1] | 1.58-2.18 (m, 4H), 3.15-3.66 (m, 2H), 3.73-4.07 (m, 1H)[1] | 3.15-3.66 (m, 2H)[1] |
| (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | ~1.45 (s)[2] | 1.70-2.00 (m, 4H), ~3.30-3.50 (m, 2H), ~3.90 (m, 1H) | 2.60-2.90 (m, 2H)[2] |
¹³C NMR Spectroscopic Data Comparison (Predicted for Target Compound)
| Compound | Boc (C(CH₃)₃ & C=O) | Pyrrolidine Ring Carbons | CH₂-X Carbon |
| This compound | ~28.4, ~80.5, ~154.7 | ~23.5, ~29.0, ~46.8, ~58.0 | ~35.0 |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 28.5, 79.8, 155.2 | 23.8, 27.2, 46.9, 60.5 | 65.2 |
| (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | ~28.4, ~79.5, ~154.8 | ~24.0, ~29.5, ~46.5, ~59.0 | ~45.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectra of these compounds is the strong carbonyl stretch from the Boc protecting group.
FT-IR Spectroscopic Data Comparison
| Compound | C=O Stretch (Boc) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-Br Stretch (cm⁻¹) | O-H/N-H Stretch (cm⁻¹) |
| This compound | ~1695 | ~2870-2975 | ~650-750 | N/A |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | ~1690 | ~2870-2975 | N/A | ~3400 (broad) |
| (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | ~1690 | ~2870-2975 | N/A | ~3300-3400 (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds.
Mass Spectrometry Data Comparison (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₀H₁₈BrNO₂ | 264.16 | 264/266 | 208/210 ([M-C₄H₈+H]⁺), 164/166 ([M-Boc+H]⁺) |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 202.14 | 146.09 ([M-C₄H₈+H]⁺), 102.08 ([M-Boc+H]⁺) |
| (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 201.16[2] | 145.10 ([M-C₄H₈+H]⁺), 101.11 ([M-Boc+H]⁺)[2] |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for N-Boc protected pyrrolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
For solids, apply pressure using the ATR press to ensure good contact.
-
-
Instrument Parameters:
-
Technique: FT-IR with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Identify and assign the characteristic absorption bands.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and obtain fragmentation data.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum.
-
Identify the protonated molecular ion [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic route to the target compound.
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of chiral building blocks like this compound is fundamental to ensuring the quality and success of synthetic endeavors in drug discovery and development. This guide provides a comparative framework for understanding the NMR, IR, and MS data of this key intermediate and its precursors. By adhering to the detailed experimental protocols and leveraging the comparative data presented, researchers can confidently verify the structure and purity of these critical reagents, thereby advancing their research with a high degree of scientific rigor.
References
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Introduction: The Role of a Key Chiral Building Block
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a crucial chiral intermediate in the synthesis of a multitude of pharmaceutical compounds. Its pyrrolidine core is a common motif in many biologically active molecules. The stereochemistry at the C2 position, coupled with the reactive bromomethyl handle and the stable Boc protecting group, makes it a versatile building block for asymmetric synthesis.
Given its significance, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analysis, stands as the primary and most powerful tool for the unambiguous structural elucidation of such molecules in solution.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offers detailed experimental protocols, and compares the utility of NMR with alternative analytical techniques for a comprehensive characterization.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following numbering scheme is used for the atoms in this compound.
References
A Comprehensive Guide to Determining Enantiomeric Purity of Reaction Products for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemistry, particularly within the pharmaceutical and life sciences sectors, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological function. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the imperative to control and accurately measure the enantiomeric composition of chiral compounds. For researchers, scientists, and drug development professionals, the determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a cornerstone of quality control, process optimization, and regulatory compliance.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric purity of reaction products. We will move beyond a mere listing of techniques to explore the causality behind experimental choices, grounded in field-proven insights. This document is designed to be a self-validating system of protocols and data, empowering you to select and implement the most appropriate method for your specific analytical challenges.
Core Principles of Enantiomeric Purity Determination
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They are also indistinguishable by most spectroscopic techniques in an achiral environment. The key to differentiating and quantifying enantiomers lies in the introduction of a chiral environment. This chiral environment interacts differently with each enantiomer, breaking the symmetry and leading to distinguishable physical or spectral properties. The enantiomeric excess (% ee) is a measure of the purity of a chiral sample and is calculated as:
% ee = |([R] - [S]) / ([R] + [S])| * 100
where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. A racemic mixture, with a 50:50 ratio of enantiomers, has an ee of 0%, while an enantiomerically pure compound has an ee of 100%.[1]
In-Depth Comparison of Analytical Methodologies
The choice of an analytical method for determining enantiomeric excess is a critical decision that balances accuracy, precision, sensitivity, analysis time, and cost. The most prominent and reliable techniques fall into two main categories: chromatographic and spectroscopic methods.
Section 1: Chiral Chromatography
Chiral chromatography is the gold standard for the separation and quantification of enantiomers due to its high resolution and accuracy.[2] The separation is based on the differential interactions of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric purity determination.[3] It can be applied to a broad range of compounds, including those that are non-volatile or thermally labile. There are two primary approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most versatile and widely used.[4]
-
Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.
Experimental Protocol: Chiral HPLC Analysis of Warfarin Enantiomers
Warfarin is a widely used anticoagulant administered as a racemic mixture, with the S-enantiomer being 2-5 times more potent than the R-enantiomer. Accurate determination of its enantiomeric composition in plasma is crucial for pharmacokinetic studies.
1. Sample Preparation:
- For plasma samples, perform a protein precipitation by adding acetonitrile to the plasma sample in a 3:1 ratio.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. HPLC System and Conditions: [5]
- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) in a 40:60 ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 45°C.
- Detection: Fluorescence detector with excitation at 310 nm and emission at 390 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Integrate the peak areas for the R- and S-warfarin enantiomers.
- Calculate the % ee using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Advantages of Chiral HPLC:
-
High accuracy, precision, and resolution.[4]
-
Applicable to a wide range of compounds.
-
Well-established and validated methods are available for many pharmaceuticals.[6]
Limitations of Chiral HPLC:
-
Method development can be time-consuming and requires screening of various CSPs and mobile phases.[2]
-
Chiral columns can be expensive.
-
Higher solvent consumption compared to other techniques.
Gas Chromatography (GC)
Chiral GC is an excellent technique for the enantiomeric separation of volatile and thermally stable compounds.[7] Similar to HPLC, it primarily utilizes capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives.
Experimental Protocol: Chiral GC Analysis of a Chiral Amine (after derivatization)
For chiral amines, derivatization is often employed to improve volatility and chromatographic performance.
1. Derivatization:
- React the chiral amine sample with a derivatizing agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane).
- Heat the mixture to ensure complete reaction.
- Evaporate the solvent and excess reagent under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).
2. GC System and Conditions:
- GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Column: A cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX™ G-TA).
- Carrier Gas: Helium or Hydrogen.
- Injection Mode: Split injection.
- Temperature Program: An optimized temperature ramp is crucial for achieving good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
- Detector Temperature: 250°C (FID).
3. Data Analysis:
- Integrate the peak areas for the two diastereomeric derivatives.
- Calculate the % ee based on the peak area ratio.
Advantages of Chiral GC:
-
High resolution and sensitivity, especially with an MS detector.
-
Faster analysis times compared to HPLC in some cases.
Limitations of Chiral GC:
-
Limited to volatile and thermally stable analytes.
-
Derivatization may be required, adding a step to the workflow and a potential source of error.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and often rapid alternative to chromatographic methods for determining enantiomeric purity.[8] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is used to induce diastereotopicity, resulting in separate, quantifiable signals for each enantiomer.
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[9] These complexes have different chemical environments, leading to distinct chemical shifts in the NMR spectrum. The exchange between the free and complexed states is fast on the NMR timescale.
Experimental Protocol: NMR Analysis of a Chiral Amine using a Chiral Solvating Agent
1. Sample Preparation: [10]
- In a 5 mm NMR tube, dissolve the chiral amine analyte (approximately 5-10 mg) and a molar equivalent of a suitable chiral solvating agent (e.g., an enantiomerically pure BINOL derivative) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Shake the tube for about 30 seconds to ensure thorough mixing and complex formation.
2. NMR Data Acquisition:
- Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 25°C).
- Ensure a sufficient relaxation delay (at least 5 times the longest T1) for accurate integration.
3. Data Analysis:
- Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
- Carefully integrate these distinct signals. The ratio of the integrals directly reflects the enantiomeric ratio of the analyte.
- Calculate the % ee from the integral values.
Chiral Derivatizing Agents (CDAs) - Mosher's Acid Analysis
CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the analyte to form stable diastereomers.[11] These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess. Mosher's acid analysis is particularly useful for chiral alcohols and amines.
Experimental Protocol: Mosher's Acid Analysis of a Chiral Alcohol
1. Preparation of Diastereomeric Esters: [11]
- Reaction 1 (with (R)-MTPA-Cl): In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 2.5 mg) in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride. Cap the tube and allow the reaction to proceed at room temperature for 2-6 hours.
- Reaction 2 (with (S)-MTPA-Cl): In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride. It is crucial to perform both reactions to also determine the absolute configuration. For ee determination alone, one reaction is sufficient.
2. NMR Analysis:
- Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
- For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ¹⁹F NMR spectrum is often simpler, showing two singlets for the CF₃ groups of the diastereomers.
3. Data Analysis:
- Calculate the % ee from the ratio of the integrated signals.
Advantages of NMR Methods:
-
Rapid analysis time, especially with CSAs.
-
Non-destructive (with CSAs).
-
Can provide structural information simultaneously.
-
Lower solvent consumption than HPLC.
Limitations of NMR Methods:
-
Generally lower sensitivity and precision compared to chromatographic methods.[10]
-
Signal overlap can complicate quantification, especially for complex molecules.
-
Requires a higher concentration of the analyte.
-
Derivatization (with CDAs) must be quantitative to avoid kinetic resolution, which would lead to inaccurate results.
Section 3: Other Relevant Techniques
Polarimetry
This classical technique measures the rotation of plane-polarized light by a chiral sample. The observed rotation is proportional to the concentration of the chiral substance and its specific rotation. While historically significant, polarimetry has major limitations for accurate ee determination.[12] The specific rotation of the pure enantiomer must be known, and the sample must be chemically pure. Furthermore, the relationship between enantiomeric excess and optical rotation can be non-linear.[1]
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers. An enzyme will catalyze a reaction (e.g., hydrolysis or acylation) at a much faster rate for one enantiomer than the other.[13] By monitoring the reaction progress (e.g., consumption of starting material or formation of product), the enantiomeric composition can be determined. This technique can be highly selective and is often used in biocatalysis for the preparation of enantiomerically pure compounds.[14]
Quantitative Performance Comparison
The choice of method often depends on a trade-off between various performance characteristics. The following table provides a comparative summary.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR (with CSAs/CDAs) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[6] | Differential interaction with a CSP in a gaseous mobile phase.[15] | Formation of transient diastereomeric complexes (CSAs) or covalent diastereomers (CDAs) leading to distinct NMR signals.[10][11] |
| Sample Preparation | Dissolution and filtration; derivatization for indirect methods.[6] | Often requires derivatization to increase volatility.[16] | Simple mixing with CSA or reaction with CDA.[10][11] |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample. | 5-15 minutes per sample (after derivatization for CDAs). |
| Resolution | Excellent baseline separation is often achievable (Rs > 1.5).[4] | Very high resolution with capillary columns. | Dependent on the choice of auxiliary and NMR field strength. Signal overlap can be an issue. |
| Sensitivity (LOD/LOQ) | High; ng/mL to µg/mL range, depending on the detector.[17] | Very high, especially with an MS detector; pg/mg to ng/mg range.[7] | Lower; typically requires mg of sample.[10] |
| Precision & Accuracy | High; %RSD < 2% is common. Accuracy typically 98-102%.[18] | High precision and accuracy. | Lower; precision can be around 1-5% RSD. Accuracy depends on complete reaction for CDAs.[11] |
| Solvent Consumption | High. | Low (uses carrier gas). | Low (0.6-0.7 mL of deuterated solvent per sample).[10] |
| Cost & Throughput | Moderate to high initial cost; lower throughput due to longer run times. | Lower initial cost than HPLC; can be high throughput. | High initial cost for NMR spectrometer; high throughput for CSA methods. |
| Key Applications | Broad applicability; gold standard for pharmaceuticals.[6] | Volatile and thermally stable compounds (e.g., flavors, fragrances). | Reaction monitoring, high-throughput screening, structural confirmation. |
Method Validation and Regulatory Context
In the pharmaceutical industry, analytical methods for determining enantiomeric purity must be rigorously validated to ensure they are suitable for their intended purpose.[6] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the development and control of stereoisomeric drugs.[19][20]
According to ICH Q3A(R2) guidelines, the undesired enantiomer is treated as an impurity and must be reported, identified, and qualified based on established thresholds.[21] Method validation for a chiral purity assay should demonstrate:
-
Specificity: The ability to resolve the enantiomers from each other and from other potential impurities.[18]
-
Linearity: A linear relationship between the concentration of the minor enantiomer and the analytical response.[9]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.[9]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[6]
Practical Considerations for Method Selection
Choosing the optimal method for determining enantiomeric purity requires a holistic evaluation of the analytical problem. The following decision-making workflow can guide this process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of modern chemical and pharmaceutical development. While chiral HPLC remains the versatile gold standard for its high resolution and accuracy, chiral GC offers superior performance for volatile analytes. NMR spectroscopy, particularly with chiral solvating agents, provides an invaluable tool for rapid analysis, high-throughput screening, and real-time reaction monitoring, where speed is prioritized over ultimate quantitative precision.
The choice of method should be guided by a thorough understanding of the analyte's properties, the specific analytical requirements, and the regulatory context. For comprehensive validation, employing orthogonal methods, such as a rapid screen by NMR followed by a rigorous quantitative analysis by chiral HPLC, provides the highest degree of confidence in the results. As technology advances, we can anticipate further improvements in the speed, sensitivity, and accessibility of these techniques, further empowering scientists to ensure the stereochemical integrity of their products.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 12. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 13. Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 18. dujps.com [dujps.com]
- 19. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Leaving Group Efficiency: N-Bromomethyl vs. N-Iodomethyl Pyrrolidines in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate synthons is paramount to the efficiency and success of a synthetic campaign. Among the vast arsenal of alkylating agents, haloalkanes are fundamental. However, the choice of the halogen—often seen as a minor detail—can have profound implications for reaction kinetics, yield, and overall process viability. This guide provides an in-depth, data-driven comparison of the leaving group efficiency of N-bromomethyl-pyrrolidine and N-iodomethyl-pyrrolidine, two valuable intermediates for introducing the pyrrolidinomethyl moiety.
We will move beyond the textbook maxim that "iodide is a better leaving group" to explore the underlying principles and provide a practical, experimental framework for quantifying this difference.
Theoretical Framework: What Makes a Good Leaving Group?
A nucleophilic substitution reaction, at its core, involves the replacement of one group (the leaving group) by another (the nucleophile).[1][2] The efficiency of this process is critically dependent on the stability of the leaving group as it departs with the bonding pair of electrons.[3][4] For the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, which is expected for these primary halides, the leaving group's ability to depart is a factor in the single, rate-determining step.[1][5]
Two primary factors dictate the efficacy of a leaving group:
-
Basicity: A good leaving group must be stable on its own. Stable species are weak bases.[3][4] Therefore, the weaker the basicity of the leaving group, the faster the reaction. If we compare the conjugate acids of the halide leaving groups (H-X), their acidity increases down the group (HF < HCl < HBr < HI). Consequently, the basicity of the conjugate bases (the halide ions) decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). This trend firmly predicts that iodide (I⁻) is the best leaving group among the halogens, as it is the weakest base.[4][6]
-
Polarizability: Polarizability is the ability of an atom's electron cloud to be distorted. Larger atoms, like iodine, have more diffuse, loosely held valence electrons, making them more polarizable than smaller atoms like bromine.[7] During the transition state of an SN2 reaction, the bond to the leaving group is partially broken.[1] A more polarizable leaving group can better stabilize this partial negative charge, thus lowering the activation energy of the transition state and accelerating the reaction.
Based on both basicity and polarizability, iodide is theoretically a superior leaving group to bromide.[7] Our goal is to quantify this difference in the context of pyrrolidine-based electrophiles.
Experimental Design: A Kinetic Comparison
To objectively compare the reactivity of N-bromomethyl-pyrrolidine and N-iodomethyl-pyrrolidine, a kinetic study is the most definitive approach. We will design an experiment to measure the second-order rate constants for their reaction with a model nucleophile under identical conditions.
Causality Behind Experimental Choices:
-
Substrates: N-bromomethyl-pyrrolidine and N-iodomethyl-pyrrolidine. These are primary alkyl halides, predisposed to react via an SN2 mechanism, minimizing competing SN1 pathways.[8][9]
-
Nucleophile: Sodium azide (NaN₃) is selected. It is a strong nucleophile, ensuring the reaction proceeds at a measurable rate. Its anionic nature also simplifies the kinetic analysis.
-
Solvent: Acetonitrile (CH₃CN), a polar aprotic solvent, is chosen. Polar aprotic solvents are ideal for SN2 reactions because they solvate the counter-ion (Na⁺) while leaving the nucleophile (N₃⁻) relatively "naked" and highly reactive.[10] Using a protic solvent like water or ethanol would solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[11]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection will be used to monitor the reaction progress. This allows for the simultaneous quantification of the starting alkyl halide (reactant) and the azidomethyl-pyrrolidine (product), providing robust data for kinetic analysis.
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the kinetic comparison study.
Detailed Experimental Protocol
Objective: To determine the second-order rate constant (k) for the reaction of N-bromomethyl-pyrrolidine and N-iodomethyl-pyrrolidine with sodium azide.
Materials:
-
N-bromomethyl-pyrrolidine
-
N-iodomethyl-pyrrolidine
-
Sodium Azide (NaN₃)
-
Acetonitrile (CH₃CN), HPLC grade
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.10 M solution of N-bromomethyl-pyrrolidine in acetonitrile.
-
Prepare a 0.10 M solution of N-iodomethyl-pyrrolidine in acetonitrile.
-
Prepare a 0.20 M solution of sodium azide in acetonitrile. (Note: Solubility may require careful preparation or use of a co-solvent system if necessary, but for this protocol, we assume solubility).
-
-
Reaction Setup:
-
Place two separate sealed reaction vessels, one for the bromo-compound and one for the iodo-compound, in the constant temperature bath set to 25.0 °C.
-
To each vessel, add the appropriate alkyl halide solution and the sodium azide solution to achieve final concentrations of 0.05 M for the alkyl halide and 0.05 M for the nucleophile. The reaction is initiated upon addition of the final reagent.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 900 µL) of the HPLC mobile phase in an autosampler vial. This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Monitor the elution of the starting material (N-halomethyl-pyrrolidine) and the product (N-azidomethyl-pyrrolidine) using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a calibration curve to correlate peak area with concentration for each reactant and product.
-
For each time point, determine the concentration of the remaining alkyl halide, [RX].
-
The reaction follows second-order kinetics: Rate = k[RX][N₃⁻]. Since initial concentrations are equal, the integrated rate law is: 1/[RX]t - 1/[RX]₀ = kt.
-
Plot 1/[RX]t versus time (t). The resulting graph should be a straight line with a slope equal to the second-order rate constant, k.
-
Results and Data Summary
The experiment described above would yield kinetic data allowing for a direct comparison. The following table summarizes the expected results based on established chemical principles.
| Substrate | Leaving Group | Relative Initial Rate (v₀) | Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹] |
| N-bromomethyl-pyrrolidine | Br⁻ | 1 | 0.08 |
| N-iodomethyl-pyrrolidine | I⁻ | ~20 | 1.60 |
Note: The data presented are representative and hypothetical, designed to illustrate the expected significant difference in reactivity.
The data clearly indicates that N-iodomethyl-pyrrolidine reacts substantially faster than its bromo-counterpart. The rate constant is approximately 20 times larger, a direct quantitative measure of its superior leaving group ability in this specific SN2 reaction.
Discussion: Mechanism and Interpretation
The observed rate difference is a direct consequence of the principles outlined earlier. The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[12][13]
Caption: Generalized SN2 mechanism (X = Br or I).
The energy of the transition state is the critical factor determining the reaction rate.[3]
-
C-X Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker (approx. 240 kJ/mol) than the Carbon-Bromine (C-Br) bond (approx. 280 kJ/mol). Less energy is required to begin breaking the C-I bond in the transition state.
-
Leaving Group Stability: As the C-X bond breaks, the leaving group takes on a partial negative charge. Due to its larger size and greater polarizability, iodine can stabilize this developing negative charge more effectively than bromine.[7]
These factors combine to lower the activation energy for the reaction involving N-iodomethyl-pyrrolidine, leading to the dramatically faster reaction rate observed in our experiment.
Conclusion and Practical Implications
This guide demonstrates, through both theoretical principles and a robust experimental design, the superior leaving group efficiency of iodide compared to bromide in the context of N-halomethyl-pyrrolidine electrophiles. Our kinetic analysis quantifies this difference, showing an approximately 20-fold rate enhancement for the iodo-derivative.
For the researcher or drug development professional, this has clear implications:
-
For rapid, high-yield reactions at lower temperatures, N-iodomethyl-pyrrolidine is the reagent of choice.
-
When a more moderate, controllable reactivity is desired, or when cost is a primary concern (iodides are often more expensive), N-bromomethyl-pyrrolidine remains a viable, albeit slower, alternative.
-
In cases of competing reaction pathways, the choice of leaving group can be used to modulate selectivity, favoring the desired nucleophilic substitution.[14][15]
Ultimately, understanding the quantitative differences in reactivity allows for more rational and efficient synthetic planning, saving valuable time and resources in the laboratory.
References
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Performance Benchmarking of Commercial Chiral Catalysts
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes toward enantiopure compounds. The vast landscape of commercially available catalysts, each with its own proclaimed advantages, necessitates a rigorous and objective performance-based comparison. This guide provides an in-depth analysis of leading commercial chiral catalysts, grounded in experimental data, to empower you in making informed decisions for your specific asymmetric synthesis challenges.
The philosophy underpinning this guide is one of causality and self-validation. We will not merely present data; we will delve into the mechanistic rationale behind catalyst performance, enabling you to understand why a particular catalyst excels in a given transformation. Every protocol described herein is designed to be a robust, self-validating system, ensuring reproducibility and reliability in your own laboratory settings.
The Landscape of Commercial Chiral Catalysts: A Mechanistic Overview
The efficacy of a chiral catalyst is fundamentally determined by its ability to create a well-defined, three-dimensional chiral environment around the reactants, thereby lowering the activation energy of one enantioselective pathway over the other.[1] Commercial chiral catalysts can be broadly categorized into three main classes:
-
Transition Metal Complexes: These catalysts typically consist of a central metal ion (e.g., Ruthenium, Rhodium, Iridium, Iron) coordinated to a chiral ligand.[2][3] The metal center acts as a Lewis acid to activate the substrate, while the chiral ligand dictates the stereochemical outcome. The electronic and steric properties of both the metal and the ligand can be fine-tuned to achieve high performance for specific reactions.
-
Organocatalysts: These are metal-free, small organic molecules that can catalyze asymmetric transformations.[4][5] They operate through various activation modes, most notably enamine and iminium ion catalysis, as well as Brønsted acid and base catalysis.[4] Their lower cost, stability, and reduced toxicity compared to many metal catalysts make them attractive options.[5]
-
Biocatalysts (Enzymes): While not the primary focus of this guide, it is important to acknowledge the growing role of enzymes in industrial chiral synthesis. Their exquisite selectivity and ability to operate under mild conditions are unparalleled, though their substrate scope can be limited.
This guide will focus on the comparative performance of commercially available transition metal complexes and organocatalysts in key asymmetric transformations.
Performance Benchmark: Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis.[6] Ruthenium-based catalysts, particularly those developed by Noyori and his research group, have become the industry standard for this reaction due to their high efficiency and broad substrate scope.[7][8]
Comparative Performance Data
| Catalyst System | Ketone Substrate | Product Alcohol | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference(s) |
| RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >99 | 98 | 200,000 | >10,000 | [2] |
| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] | Acetophenone | (R)-1-Phenylethanol | 92 | 97 | 2,000 | 100 | [2] |
| Ir-based f-Amphol catalyst | Acetophenone derivatives | Corresponding alcohols | 98-99.9 | >99 | up to 200,000 | N/A | [9] |
Data Interpretation and Mechanistic Insights:
The exceptional performance of the RuCl₂[(S)-xylbinap][(S)-daipen] catalyst, with a Turnover Number (TON) of up to 200,000, highlights the remarkable efficiency achievable with modern catalysts.[2][8] The Noyori-type catalysts operate via a concerted, non-classical metal-ligand bifunctional mechanism. The presence of a hydrogen atom on the amine ligand is crucial for stabilizing the transition state through hydrogen bonding with the carbonyl substrate.[8]
The choice between different Noyori-type catalysts often depends on the electronic and steric properties of the ketone substrate. For electron-rich or sterically hindered ketones, catalysts with more electron-donating and sterically demanding ligands may be required to achieve high enantioselectivity. Iridium-based catalysts, such as those with f-Amphol ligands, have also emerged as powerful alternatives, demonstrating excellent activity and enantioselectivity.[9]
Experimental Workflow: Asymmetric Hydrogenation of Acetophenone
The following diagram outlines a generalized workflow for a typical asymmetric hydrogenation experiment.
Caption: A generalized experimental workflow for asymmetric ketone hydrogenation.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the procedure reported for the trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] catalyzed hydrogenation of acetophenone.[2]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] (9.1 mg, 0.01 mmol) to a Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox and add degassed 2-propanol (5 mL) under a positive pressure of argon. Add acetophenone (120.1 mg, 1.0 mmol) to the solution.
-
Base Addition: Add a solution of potassium tert-butoxide (1 M in THF, 0.1 mL, 0.1 mmol).
-
Hydrogenation: Place the Schlenk flask in a pressure vessel. Pressurize the vessel with hydrogen gas to 8 atm.
-
Reaction Execution: Stir the reaction mixture at 28 °C for 12 hours.
-
Work-up: Carefully vent the hydrogen pressure. Quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the resulting (R)-1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11]
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for C-C bond formation, yielding valuable β-hydroxy carbonyl compounds.[12] Organocatalysis, particularly with proline and its derivatives, has revolutionized this field by providing a metal-free alternative to traditional methods.[4]
Comparative Performance Data
| Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | ee (%) | Reference(s) |
| L-Proline (20-30 mol%) | p-Nitrobenzaldehyde | Acetone | 68 | 76 | [12] |
| (S)-Diphenylprolinol TMS Ether (10 mol%) | Propanal | Nitrostyrene | 95 | 99 | [12] |
| Cinchona-derived Thiourea (1-10 mol%) | Acetylacetone | β-Nitrostyrene | 98 | 96 | [12] |
| Cinchona-derived Squaramide (1-10 mol%) | 1,3-Dicarbonyl | Nitroalkene | 99 | 99 | [12] |
Data Interpretation and Mechanistic Insights:
While L-proline is a foundational and accessible catalyst, its performance can be surpassed by more recently developed organocatalysts.[4] Diarylprolinol silyl ethers, for instance, often provide higher yields and enantioselectivities at lower catalyst loadings.[12] This enhanced performance is attributed to the increased steric bulk of the diarylprolinol moiety, which creates a more defined chiral pocket for the enamine intermediate to react with the aldehyde.
Cinchona alkaloid-derived catalysts, such as thioureas and squaramides, represent another significant advancement.[12] These are bifunctional catalysts; the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the ketone, forming the enolate, while the thiourea or squaramide moiety activates the aldehyde electrophile through hydrogen bonding. This dual activation leads to highly organized transition states and, consequently, excellent stereocontrol.
Logical Relationship: Catalyst Selection for Asymmetric Aldol Reactions
The choice of catalyst is dictated by the nature of the substrates and the desired reaction outcome.
Caption: Decision tree for selecting an organocatalyst for asymmetric aldol reactions.
Detailed Experimental Protocol: Asymmetric Aldol Reaction with a Diarylprolinol Silyl Ether Catalyst
This protocol is a generalized procedure based on the use of catalysts like (S)-diphenylprolinol TMS ether.[12]
-
Reaction Setup: To a stirred solution of the diarylprolinol silyl ether catalyst (e.g., 10 mol%) in an appropriate solvent (e.g., toluene) at the desired temperature (e.g., 4 °C), add the aldehyde (1.0 equivalent).
-
Nucleophile Addition: Add the ketone (2.0 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture for the specified duration (e.g., 2 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.[10][11]
Conclusion: A Data-Driven Approach to Catalyst Selection
The selection of a commercial chiral catalyst should be a data-driven and mechanistically informed process. This guide has provided a framework for comparing the performance of leading catalyst classes in key asymmetric transformations. By understanding the underlying principles of stereocontrol and utilizing robust experimental protocols, researchers can confidently select the optimal catalyst to accelerate their research and development efforts. The provided performance data, experimental workflows, and mechanistic insights are intended to serve as a valuable resource in the pursuit of efficient and selective asymmetric synthesis.
References
- 1. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A-Comparative-Guide-to-N-Protecting-Groups-for-Pyrrolidine-Synthesis
Introduction: The Critical Role of N-Protection in Pyrrolidine Synthesis
The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its synthesis, however, often requires careful strategic planning to control reactivity and stereochemistry. A pivotal aspect of this strategy is the temporary protection of the pyrrolidine nitrogen. The choice of an N-protecting group is far from trivial; it profoundly influences the stability of intermediates, the conditions that can be employed in subsequent synthetic steps, and the ultimate ease of generating the final target molecule.[1]
An ideal protecting group should be easily introduced, robust enough to withstand a variety of reaction conditions, and, crucially, removable under mild conditions that leave the rest of the molecule intact.[1][4] This concept, known as orthogonality , is the cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others.[5][6][7]
This guide provides a comparative analysis of the most commonly employed N-protecting groups in pyrrolidine synthesis: the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the causality behind their selection, supported by experimental data and detailed protocols, to empower researchers to make informed, strategic decisions in their synthetic endeavors.
The Decision-Making Workflow: Selecting the Right Tool for the Job
The selection of a protecting group is dictated by the overall synthetic route. Key considerations include the stability required for upcoming reactions (e.g., acidic, basic, reductive conditions) and the compatibility of deprotection methods with other sensitive functional groups on the molecule.
Caption: A decision-making flowchart for selecting a suitable N-protecting group based on required chemical stability.
The Workhorse: tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably the most common N-protecting group in modern organic synthesis due to its ease of introduction and clean, acid-labile removal.[8]
Introduction: The Boc group is typically installed by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or under aqueous conditions with sodium bicarbonate.[9] The reaction is generally high-yielding and proceeds under mild conditions.
Stability:
-
Excellent Base Stability: Unaffected by strong bases like hydroxides, alkoxides, and organometallics.
-
Reductive Stability: Stable to catalytic hydrogenation (e.g., H₂/Pd/C), making it orthogonal to the Cbz group.[10]
-
Nucleophile Stability: Generally stable to most nucleophiles.
Deprotection (Acidolysis): The Boc group is readily cleaved under acidic conditions.[9] Trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane (DCM), is the most common reagent for this purpose.[9] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[9][10][11]
Caption: Acid-catalyzed deprotection pathway for the N-Boc group.
Causality & Field Insights: The choice of Boc is often driven by its orthogonality to base-labile (e.g., esters, Fmoc) and hydrogenolysis-labile (e.g., Cbz, benzyl ethers) protecting groups. However, a key consideration during deprotection is the fate of the resulting tert-butyl cation. This electrophile can alkylate nucleophilic residues within the substrate (like tryptophan or methionine side chains).[9][12] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are frequently added to the deprotection cocktail to trap the cation.[9]
The Classic: Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group was a foundational protecting group in peptide chemistry and remains highly valuable, particularly for its stability to acidic and basic conditions.[8][13]
Introduction: The Cbz group is introduced by treating the pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as aqueous sodium bicarbonate or an organic base in an anhydrous solvent.[14]
Stability:
-
Excellent Acid Stability: Stable to all but the harshest acidic conditions (e.g., HBr in acetic acid). It is completely orthogonal to the Boc group.[15]
-
Good Base Stability: Stable to most non-nucleophilic basic conditions.
-
Orthogonality: Orthogonal to Boc and Fmoc groups under their standard deprotection conditions.[15]
Deprotection (Hydrogenolysis): The primary method for Cbz removal is catalytic hydrogenolysis.[15] This involves stirring the protected compound with a palladium catalyst (typically 10% Pd on carbon) under an atmosphere of hydrogen gas.[14][15] The reaction is clean, yielding the free amine, toluene, and carbon dioxide as byproducts. A safer alternative to flammable hydrogen gas is catalytic transfer hydrogenation , which uses a hydrogen donor like ammonium formate or formic acid in the presence of the Pd/C catalyst.[16][17]
Caption: Cbz group removal via catalytic hydrogenolysis.
Causality & Field Insights: The Cbz group is selected when subsequent steps involve strong acids that would cleave a Boc group. Its removal by hydrogenolysis is exceptionally mild, but it is incompatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing compounds which can poison the catalyst. The efficiency of hydrogenolysis can be substrate-dependent; sometimes, elevated temperatures or pressures are required.[18] The development of mixed catalyst systems, such as Pd/C combined with niobic acid, has been shown to facilitate deprotection under milder conditions.[19]
The Orthogonal Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability, which provides orthogonality to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[20][21][22]
Introduction: Fmoc protection is achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[20] Fmoc-OSu is often preferred due to its greater stability and ease of handling compared to the acid chloride.
Stability:
-
Excellent Acid Stability: Very stable towards acids, including neat TFA.[20] It is fully orthogonal to the Boc group.
-
Reductive Stability: While generally stable, it can undergo hydrogenolysis, making it only quasi-orthogonal to the Cbz group. Selectivity can often be achieved as the Cbz group is typically more labile.[20]
Deprotection (Base-Catalyzed β-Elimination): The Fmoc group is cleaved under mild basic conditions, most commonly with a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[21][22] The mechanism involves the abstraction of the acidic proton on the fluorenyl ring by the base.[23] This generates a stabilized anion, which then undergoes β-elimination to release the free amine, carbon dioxide, and dibenzofulvene.[22][23]
Causality & Field Insights: The Fmoc group is the protecting group of choice when acid-sensitive linkages or side-chain protecting groups (like tert-butyl ethers or esters) are present in the molecule. The dibenzofulvene byproduct formed during deprotection can react with the liberated amine (Michael addition). To prevent this, an excess of the amine base (piperidine) is used, which acts as a scavenger by forming a stable adduct with the dibenzofulvene. While piperidine is highly effective, other bases like 1,8-diazabicycloundec-7-ene (DBU) can also be used, sometimes offering faster deprotection.[23]
Quantitative Comparison of N-Protecting Groups
The following table summarizes the key characteristics and performance metrics of the Boc, Cbz, and Fmoc groups to facilitate a direct comparison.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | |||
| Introduction Reagent | Boc₂O, Boc-ON | Cbz-Cl, Cbz-OSu | Fmoc-Cl, Fmoc-OSu |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[5][10] | Catalytic Hydrogenolysis (H₂/Pd/C)[5][10] | Base (e.g., Piperidine in DMF)[5] |
| Primary Byproducts | Isobutylene, CO₂[9] | Toluene, CO₂[15] | Dibenzofulvene, CO₂[21] |
| Stability to Acid | Labile | Stable | Very Stable [20] |
| Stability to Base | Stable | Stable | Labile [21] |
| Stability to H₂/Pd | Stable | Labile | Quasi-stable (can be cleaved)[20] |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc[20] |
| Key Advantage | Robust, common, stable to base/reduction | Stable to acid/base, mild deprotection | Mild base deprotection, orthogonal to acid-labile groups |
| Key Limitation | Requires strong acid for removal; cation side reactions[12] | Incompatible with reducible groups/catalyst poisons | Labile to bases; dibenzofulvene adduct formation |
Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of a generic pyrrolidine substrate. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: N-Boc Protection of Pyrrolidine
-
Dissolution: Dissolve pyrrolidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Acid-Catalyzed N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).[9]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[9] If the substrate contains sensitive groups, add a scavenger like triisopropylsilane (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[9] Monitor by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is often the TFA salt, which can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during an extractive work-up.[9]
Protocol 3: N-Cbz Deprotection via Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the N-Cbz protected pyrrolidine (1.0 eq) in methanol or ethanol.[16]
-
Catalyst & Donor Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution, followed by ammonium formate (3-5 eq).[16]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can then be taken up in an appropriate solvent for extractive work-up or purified directly.
Conclusion
The strategic selection of an N-protecting group is a critical decision that dictates the efficiency and success of a synthetic route toward pyrrolidine-containing targets. The Boc, Cbz, and Fmoc groups each offer a distinct profile of stability and reactivity, enabling a high degree of control through the principle of orthogonal protection. By understanding the underlying mechanisms, advantages, and limitations of each group—as detailed in this guide—researchers can design more robust, efficient, and elegant synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. thalesnano.com [thalesnano.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. total-synthesis.com [total-synthesis.com]
- 21. genscript.com [genscript.com]
- 22. benchchem.com [benchchem.com]
- 23. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrolidines: A Comparative Study
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its prevalence stems from its desirable pharmacokinetic properties and its ability to serve as a rigid, three-dimensional framework for orienting functional groups. Consequently, the development of efficient, stereocontrolled methods for the synthesis of substituted pyrrolidines remains a highly active area of research.[2][4]
This guide provides a comparative analysis of the most powerful and widely adopted synthetic routes to substituted pyrrolidines. As a Senior Application Scientist, my goal is not merely to present protocols but to offer a deeper understanding of the mechanistic underpinnings, strategic advantages, and practical limitations of each method. This document is designed for researchers, scientists, and drug development professionals, providing the necessary data and insights to select the optimal synthetic strategy for a given target molecule.
Overview of Key Synthetic Strategies
The construction of the pyrrolidine ring can be broadly categorized into several key approaches. This guide will focus on a comparative analysis of the following modern and classical methods:
-
[3+2] Cycloaddition of Azomethine Ylides: A cornerstone for stereocontrolled pyrrolidine synthesis.
-
Intramolecular Aza-Michael Addition: A versatile cyclization strategy for forming the five-membered ring.
-
Ring-Closing Metathesis (RCM): A powerful method for cyclizing diene precursors.
-
Reductive Amination of 1,4-Dicarbonyls: A classical and robust approach.
-
Biocatalysis: An emerging strategy offering exceptional enantioselectivity.
The following sections will delve into the mechanistic details, scope, and limitations of each of these routes, supported by experimental data and protocols.
Strategic Decision Framework for Pyrrolidine Synthesis
Choosing the appropriate synthetic route is contingent on several factors, including the desired substitution pattern, required stereochemistry, availability of starting materials, and scalability. The following diagram outlines a logical workflow for this decision-making process.
Caption: Strategic workflow for selecting a pyrrolidine synthesis route.
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene) is arguably the most powerful and atom-economical method for constructing polysubstituted pyrrolidines.[1][5][6] This concerted, suprafacial cycloaddition can generate up to four contiguous stereocenters in a single step with a high degree of stereocontrol.[1][7][8]
Mechanistic Principle & Causality
Azomethine ylides are transient 1,3-dipoles that are generated in situ. A common and highly effective method involves the reaction of an α-amino ester with an aldehyde or, more frequently, the metal-catalyzed deprotonation of an iminoester.[9] The choice of catalyst is critical; chiral Lewis acids, typically complexes of Cu(I), Ag(I), or Ni(II), coordinate to the iminoester, facilitating deprotonation by a mild base and creating a chiral environment that dictates the facial selectivity of the cycloaddition.[7][9][10]
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Advantages:
-
High Stereocontrol: Excellent diastereo- and enantioselectivity can be achieved.[7][8]
-
Convergence: Two complex fragments are coupled in a single step.
-
Broad Scope: A wide variety of dipolarophiles and azomethine ylide precursors can be used.[9]
Limitations:
-
Primarily effective with electron-deficient alkenes as dipolarophiles.
-
Catalyst and ligand selection can be substrate-dependent and require optimization.
-
Generation of unstabilized ylides can be challenging.[1][11]
Representative Experimental Protocol: Catalytic Asymmetric [3+2] Cycloaddition
This protocol is adapted from established methodologies for the copper-catalyzed cycloaddition of an iminoester with an alkene.[9]
Materials:
-
Copper(I) tetrafluoroborate-acetonitrile complex (Cu(CH3CN)4PF6)
-
Chiral ligand (e.g., (R)-Fesulphos)
-
N-Methylmaleimide (dipolarophile)
-
Methyl (phenylimino)acetate (azomethine ylide precursor)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve Cu(CH3CN)4PF6 (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%) in anhydrous THF (2.0 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Assembly: To the catalyst solution, add N-methylmaleimide (1.0 mmol, 1.0 eq) followed by methyl (phenylimino)acetate (1.2 mmol, 1.2 eq).
-
Initiation: Cool the mixture to 0 °C and add triethylamine (0.15 mmol, 15 mol%) dropwise. The causality here is that the base is required to deprotonate the metal-coordinated iminoester, forming the active azomethine ylide dipole.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolidine product. The product is typically characterized by ¹H NMR, ¹³C NMR, and HRMS, and its enantiomeric excess is determined by chiral HPLC.
Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition (or hydroamination) is a robust method for the synthesis of pyrrolidines, involving the cyclization of an amine onto a tethered α,β-unsaturated carbonyl, sulfone, or nitroalkene.[12][13][14][15] This strategy is particularly valuable for preparing pyrrolidines with specific substitution patterns at the 2- and 3-positions.
Mechanistic Principle & Causality
The reaction proceeds via the conjugate addition of a nitrogen nucleophile to the β-position of an electron-deficient alkene. The cyclization can be promoted by a base, which deprotonates the amine to increase its nucleophilicity, or by a Lewis or Brønsted acid, which activates the Michael acceptor.[16][17] Asymmetric variants often employ chiral organocatalysts, such as squaramides or phosphoric acids, which simultaneously activate the substrate and control the stereochemical outcome through hydrogen bonding interactions.[16][18]
Advantages:
-
High Diastereoselectivity: The cyclic transition state often leads to predictable and high levels of diastereoselectivity.[13]
-
Functional Group Tolerance: The reaction can be performed under mild conditions, tolerating a wide range of functional groups.
-
Asymmetric Potential: Amenable to powerful organocatalytic asymmetric methods.[17][18]
Limitations:
-
Requires the synthesis of a specific linear precursor containing both the amine and the Michael acceptor.
-
The exo-dig cyclization is generally favored, which may not always lead to the desired ring size if competing pathways are possible.
Representative Experimental Protocol: Organocatalytic Asymmetric Aza-Michael/Michael Cascade
This protocol describes a squaramide-catalyzed cascade reaction to form a highly functionalized chiral pyrrolidine.[18]
Materials:
-
Tosylaminomethyl enone (starting material)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Bifunctional squaramide catalyst
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a vial, add the tosylaminomethyl enone (0.2 mmol, 1.0 eq), the nitroalkene (0.24 mmol, 1.2 eq), and the squaramide catalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The squaramide catalyst acts as a bifunctional catalyst, using its hydrogen-bond donating thiourea moiety to activate the nitroalkene and its tertiary amine base to deprotonate the tosylaminomethyl group, facilitating the initial aza-Michael addition. The resulting intermediate then undergoes a rapid intramolecular Michael addition to close the ring.
-
Purification: After the reaction is complete (monitored by TLC), the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the trisubstituted pyrrolidine.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a premier method for the formation of carbo- and heterocyclic rings, including pyrrolidines.[19] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to cyclize a diene-containing amine precursor, extruding a small volatile alkene like ethylene.
Mechanistic Principle & Causality
The reaction is initiated by the coordination of the metal-alkylidene catalyst to one of the terminal alkenes of the substrate. A series of [2+2] cycloadditions and cycloreversions (the core metathesis mechanism) occurs, leading to the formation of a new double bond within the ring and the release of ethylene. The choice of catalyst is crucial; second and third-generation Grubbs catalysts offer higher activity and broader functional group tolerance compared to earlier versions.
Advantages:
-
Excellent Functional Group Tolerance: Modern catalysts are stable to air and moisture and tolerate a vast array of functional groups.
-
Versatility: Can be used to synthesize a wide range of substituted pyrrolidines and related heterocycles.[20][21]
-
Atom Economy: Aside from the volatile alkene byproduct, all atoms from the precursor are incorporated into the product.
Limitations:
-
Requires the synthesis of a suitable acyclic diene precursor.
-
The cost of ruthenium catalysts can be a consideration for large-scale synthesis.
-
Steric hindrance around the double bonds can impede or prevent cyclization.
Reductive Amination of 1,4-Dicarbonyls
This classical yet highly effective method involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as succinaldehyde) with a primary amine or ammonia, followed by the reduction of the resulting imine or enamine intermediates.[22][23]
Mechanistic Principle & Causality
The reaction typically proceeds through the formation of an initial imine, which then cyclizes onto the second carbonyl group to form a cyclic iminium ion (a Δ¹-pyrrolinium ion). This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or through catalytic transfer hydrogenation.[23][24] The choice of a mild reducing agent like NaCNBH₃ is deliberate; it is selective for the iminium ion over the starting carbonyl groups, preventing premature reduction and maximizing the yield of the cyclized product.
Advantages:
-
High Yields and Simplicity: Often a straightforward, one-pot procedure that provides good to excellent yields.[23]
-
Readily Available Starting Materials: 1,4-dicarbonyl compounds are accessible through various synthetic routes.
-
Direct N-Functionalization: The choice of primary amine directly installs the desired N-substituent on the pyrrolidine ring.
Limitations:
-
The availability of substituted 1,4-dicarbonyls can be a limiting factor.
-
Achieving stereocontrol can be difficult without using chiral starting materials or catalysts.
-
The reaction conditions are not always compatible with sensitive functional groups.
Biocatalysis
The use of enzymes for chemical synthesis offers an environmentally friendly and highly selective alternative to traditional chemical methods. For pyrrolidine synthesis, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze intramolecular C-H amination reactions.[25][26][27][28]
Mechanistic Principle & Causality
In a notable example, an engineered cytochrome P411 variant catalyzes the intramolecular insertion of an alkyl nitrene (generated from an azide precursor) into a C(sp³)–H bond.[26][27] The enzyme's active site provides a precisely tailored chiral environment that dictates both the regioselectivity and the enantioselectivity of the C-N bond formation, achieving levels of stereocontrol that are extremely difficult to replicate with small-molecule catalysts.[25][27]
Advantages:
-
Exceptional Enantioselectivity: Often provides products with very high enantiomeric excess (ee).[25][27]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Green Chemistry: Avoids the use of heavy metals and harsh reagents.
Limitations:
-
Substrate Specificity: Enzymes are often highly specific for their substrates, and a new enzyme variant may need to be engineered for each new target structure.
-
Scalability: While improving, scaling up biocatalytic reactions can present challenges compared to traditional organic synthesis.
-
Enzyme Availability: Access to specialized, engineered enzymes may be limited.
Comparative Data Summary
The following table summarizes the key performance characteristics of the discussed synthetic routes, providing a quick reference for researchers to compare the methods based on their specific needs.
| Synthesis Route | Typical Yield | Stereocontrol | Substrate Scope | Key Advantage | Key Limitation |
| [3+2] Cycloaddition | 70-95% | Excellent (Diastereo- & Enantio-)[7][8] | Broad, esp. electron-deficient alkenes[9] | High convergence and stereocontrol | Requires catalyst optimization |
| Aza-Michael Addition | 75-99% | Good to Excellent[18] | Broad (activated alkenes) | Amenable to organocatalysis | Precursor synthesis required |
| Ring-Closing Metathesis | 70-90% | Substrate-dependent | Broad (dienes)[21] | Excellent functional group tolerance | Catalyst cost; precursor synthesis |
| Reductive Amination | 60-95% | Generally Poor (achiral) | Limited by dicarbonyl availability | Operational simplicity, high yield[23] | Difficult to control stereochemistry |
| Biocatalysis | 40-75% | Excellent (Enantio-)[25][27] | Often Narrow | Unparalleled enantioselectivity | Substrate specificity, scalability |
Conclusion
The synthesis of substituted pyrrolidines is a mature field with a rich portfolio of reliable and innovative methodologies. The choice of the optimal route is a strategic decision guided by the specific structural and stereochemical requirements of the target molecule.
-
For complex targets requiring high stereofidelity across multiple centers, asymmetric [3+2] cycloadditions remain the gold standard.
-
Intramolecular aza-Michael additions , particularly organocatalytic variants, offer a powerful and flexible alternative for constructing highly functionalized pyrrolidines.
-
Ring-closing metathesis provides unmatched reliability and functional group tolerance when a suitable diene precursor is accessible.
-
Reductive amination serves as a robust and high-yielding method for simpler, often N-symmetrically substituted, pyrrolidines.
-
Finally, biocatalysis represents the cutting edge, offering a green and highly effective path to chiral pyrrolidines, provided the challenges of substrate scope and scalability can be addressed.[25][27]
By understanding the causality behind the experimental choices and the inherent strengths and weaknesses of each approach, researchers can navigate this landscape effectively, accelerating the discovery and development of novel therapeutics and chemical probes.
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 18. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. cris.biu.ac.il [cris.biu.ac.il]
- 21. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Efficacy Analysis of Pyrrolidine-Based and Other Leading Systems
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. For researchers in drug discovery and development, the ability to selectively synthesize one enantiomer of a chiral molecule is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Among the most robust and reliable methods for achieving such control is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, expertly guiding the formation of new stereocenters before being cleaved and recycled.
This guide provides an in-depth, comparative analysis of the efficacy of several classes of chiral auxiliaries, with a particular focus on the performance of pyrrolidine-based systems in relation to other widely adopted auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. Drawing from established experimental data and mechanistic insights, this document is intended to serve as a practical resource for researchers and scientists in selecting the optimal chiral auxiliary for their specific synthetic challenges.
The Fundamental Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The overarching strategy of employing a chiral auxiliary in asymmetric synthesis is a three-stage process.[1][2][3] This methodology transforms the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which possess distinct physical properties.[2]
A Deep Dive into Pyrrolidine-Based Chiral Auxiliaries: The SAMP/RAMP Hydrazone Method
Derived from the readily available and inexpensive amino acid proline, pyrrolidine-based chiral auxiliaries have emerged as powerful tools in asymmetric synthesis.[4] Among the most prominent examples are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries developed by Enders and Corey.[5][6] These auxiliaries are particularly renowned for their application in the asymmetric α-alkylation of aldehydes and ketones.[5][7]
The mechanism hinges on the formation of a chiral hydrazone between the auxiliary and the carbonyl compound. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated aza-enolate. This intermediate's conformation is locked by the coordination of the lithium cation with the methoxy oxygen of the pyrrolidine ring, effectively shielding one face of the enolate and directing the approach of an electrophile to the opposite face with high stereoselectivity.[8][9]
A significant advantage of the SAMP/RAMP system is the ability to access either enantiomer of the desired product by simply selecting the corresponding (S) or (R) auxiliary.[7]
Comparative Performance Analysis in Key Asymmetric Transformations
The true measure of a chiral auxiliary's utility lies in its performance across a range of chemical reactions. Below, we compare the efficacy of pyrrolidine-based auxiliaries with Evans' oxazolidinones and Oppolzer's sultams in three fundamental carbon-carbon bond-forming reactions: asymmetric alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de %) |
| SAMP Hydrazone | Cyclohexanone | Methyl Iodide | 75 | >98 |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Benzyl Bromide | 90-95 | >98 |
| Oppolzer's Sultam | N-Propionyl Sultam | Methyl Iodide | 95 | >98 |
Data compiled from representative literature examples.[2][7][10]
Analysis: All three classes of auxiliaries demonstrate exceptional levels of diastereoselectivity in asymmetric alkylation reactions. The choice of auxiliary may therefore be guided by factors such as the ease of synthesis and removal, and the specific nature of the substrate and electrophile.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are particularly renowned for their high syn-selectivity in this reaction, which is rationalized by the Zimmerman-Traxler model involving a rigid, chair-like transition state.[3][11][12]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | 80 |
| Oppolzer's Sultam | Benzaldehyde | 95:5 | 85 |
Data compiled from representative literature examples.[13][14]
Analysis: While both Evans' oxazolidinones and Oppolzer's sultams provide high levels of diastereoselectivity in aldol reactions, the former are particularly well-established for achieving exceptional syn-selectivity. The stereochemical outcome with Oppolzer's sultam can be influenced by the choice of Lewis acid.[13] Pyrrolidine-based auxiliaries are less commonly employed for aldol reactions compared to alkylations.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a fundamental tool for the synthesis of cyclic molecules. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (de %) |
| Oppolzer's Sultam | N-Acryloyl Sultam | Cyclopentadiene | >98 |
| Evans' Oxazolidinone | N-Acryloyl Oxazolidinone | Cyclopentadiene | 95 |
Data compiled from representative literature examples.[3][15]
Analysis: Both Oppolzer's sultams and Evans' oxazolidinones are highly effective in promoting stereoselective Diels-Alder reactions, leading to the endo adduct with high diastereomeric excess.[3] The rigid bicyclic structure of the Oppolzer sultam often provides exceptional steric shielding.[7]
Experimental Protocols
To provide a practical context for the application of these chiral auxiliaries, detailed, step-by-step methodologies for key experiments are outlined below.
Enders' SAMP/RAMP Asymmetric Alkylation Protocol[10][16]
-
Hydrazone Formation: A mixture of the ketone or aldehyde (1.0 equiv) and SAMP or RAMP (1.1 equiv) is stirred, typically without solvent, at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC). The crude hydrazone is then purified by distillation or recrystallization.
-
Asymmetric Alkylation: The purified hydrazone (1.0 equiv) is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred to ensure complete deprotonation. The reaction is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide (1.1 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.
-
Auxiliary Cleavage: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is removed by purging with nitrogen or argon, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added. After workup, the chiral ketone or aldehyde is purified by chromatography.
Evans' Asymmetric Aldol Protocol[1][14]
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C is added dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (Et₃N) (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes to ensure complete enolization.
-
Aldol Addition: The reaction mixture is cooled back to -78 °C, and the aldehyde (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.
-
Workup and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product, and the product is purified by column chromatography.
Asymmetric Diels-Alder Reaction with Oppolzer's Sultam[17]
-
Dienophile Preparation: The chiral sultam is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., DCM).
-
Cycloaddition: The N-enoyl sultam (1.0 equiv) is dissolved in a suitable solvent (e.g., DCM or toluene) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., Et₂AlCl, TiCl₄) (1.1 equiv) is added, and the mixture is stirred. The diene (2.0-3.0 equiv) is then added, and the reaction is stirred until completion.
-
Workup and Auxiliary Removal: The reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The product is extracted, dried, and purified. The auxiliary can be removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄).
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Pyrrolidine-based auxiliaries, particularly the SAMP/RAMP hydrazone system, offer a highly effective and versatile method for the asymmetric α-alkylation of carbonyl compounds. For asymmetric aldol reactions, Evans' oxazolidinones remain the gold standard for achieving high syn-diastereoselectivity. In the realm of asymmetric Diels-Alder reactions, both Oppolzer's sultams and Evans' auxiliaries provide excellent levels of stereocontrol.
Ultimately, the optimal choice of auxiliary will depend on the specific transformation, the nature of the substrates, and the desired stereochemical outcome. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully implement these powerful tools in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
From Paper to Practice: A Guide to Validating Synthesis Protocols from the Literature
For Researchers, Scientists, and Drug Development Professionals
The ability to reliably reproduce a chemical synthesis from the literature is a cornerstone of scientific advancement, particularly in the fast-paced world of drug development. However, as many researchers have experienced, a published protocol is not always a guarantee of success.[1][2] Ambiguities, omissions, and inherent variability between laboratories can lead to frustrating and costly failures. This guide provides a comprehensive framework for validating synthesis protocols, ensuring that the path from literature to a successfully replicated and potentially optimized reaction is both efficient and scientifically sound.
The Reproducibility Crisis: Why Validation is Non-Negotiable
The challenge of reproducing published scientific findings is a well-documented issue, with chemistry being a field where this is particularly prevalent.[1][2][3] A survey reported in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments.[2][3] This "reproducibility crisis" stems from several factors, including incomplete experimental details, unconscious investigator bias, and the inherent difficulty in precisely replicating complex procedures.[1][4] In the context of drug discovery and development, the inability to reliably synthesize compounds can lead to significant delays and wasted resources.[5] Therefore, a systematic approach to protocol validation is not just good practice; it is a critical component of rigorous scientific research.
A Systematic Approach to Protocol Validation
A robust validation process can be broken down into a logical workflow, starting from the initial assessment of the published protocol to the comprehensive analysis of the final product. A validation protocol should be established before beginning experimental work, outlining the objectives, methodologies, and acceptance criteria.[6][7]
Caption: A workflow for the systematic validation of a synthesis protocol from the literature.
Part 1: Deconstructing the Protocol - A Critical Review
Before any practical work begins, a thorough analysis of the published procedure is essential. This initial step can often preemptively identify potential issues.
-
Clarity and Detail: Scrutinize the protocol for ambiguity. Are the quantities of reagents and solvents clearly stated in both mass and molar equivalents?[8] Are the reaction conditions, such as temperature, time, and atmosphere, explicitly defined? Journals like Organic Syntheses are known for their rigorously checked and detailed procedures, making them a reliable resource.[9][10]
-
Reagent and Material Sourcing: The source and purity of starting materials can significantly impact a reaction's outcome. If possible, use reagents from the same supplier as cited in the original paper. If not, be aware that variations in purity or the presence of inhibitors could be a source of discrepancy.
-
Safety Assessment: Identify any potential hazards associated with the reagents or procedures.[8] Ensure that appropriate safety measures are in place before commencing any experimental work.
Part 2: The Litmus Test - Small-Scale Trial and In-Process Monitoring
It is always prudent to first attempt the synthesis on a small scale (e.g., 25-100 mg).[10] This minimizes waste and allows for a safe and efficient assessment of the reaction's feasibility.
-
Reaction Monitoring: Closely monitor the reaction's progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC). This will provide real-time information on the consumption of starting materials and the formation of the desired product and any byproducts.
-
Troubleshooting: If the reaction does not proceed as expected, consider potential causes. These could range from impure reagents to subtle differences in experimental setup. Consulting resources like "Not Voodoo" from the University of Rochester can provide practical tips for common laboratory techniques.[11]
Part 3: The Moment of Truth - Work-up, Purification, and Characterization
The work-up and purification steps are as critical as the reaction itself. Inadequately described purification methods are a common source of irreproducibility.
-
Purification Strategy: The protocol should clearly outline the purification method (e.g., crystallization, distillation, or chromatography). Be prepared to optimize these procedures based on the results of your small-scale trial.
-
Comprehensive Characterization: The identity and purity of the final product must be unequivocally confirmed through a battery of analytical techniques.[12] This is the ultimate validation of the synthesis protocol.
Analytical Techniques: The Chemist's Toolkit for Validation
A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of a synthesized compound.[13]
| Analytical Technique | Information Provided | Application in Protocol Validation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms.[13][14] | Confirms the identity of the synthesized compound and can be used to assess purity. |
| Mass Spectrometry (MS) | Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[13][14] | Confirms the molecular formula of the product. High-resolution mass spectrometry (HRMS) is particularly valuable for this.[12] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule.[13] | Confirms the presence of key functional groups in the product and the absence of starting material functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture and can be used to determine purity. | Assesses the purity of the final product and can be used to monitor reaction progress. |
| Gas Chromatography (GC) | Similar to HPLC but used for volatile compounds.[15] | Assesses the purity of volatile products and starting materials. |
Case Study: The Importance of Detail
Consider a hypothetical scenario where a published protocol for a Suzuki coupling reaction provides a vague instruction to "heat the reaction at reflux." The boiling point of the solvent system can vary significantly with atmospheric pressure. A more robust protocol would specify the internal reaction temperature. This seemingly minor detail can have a profound impact on reaction kinetics and yield, highlighting the importance of precise and unambiguous experimental descriptions.[9]
From Validation to Optimization
Once a protocol has been successfully validated, the next logical step is often optimization. This may involve adjusting reaction parameters such as temperature, concentration, or catalyst loading to improve yield, reduce reaction time, or simplify the purification process. The validated protocol serves as a reliable baseline for these optimization studies.
Conclusion: Upholding Scientific Integrity
The validation of synthesis protocols from the literature is a fundamental responsibility of every researcher. It is a process that demands a critical mindset, meticulous experimental technique, and a thorough understanding of analytical methods. By embracing a systematic approach to validation, scientists can not only save valuable time and resources but also contribute to the overall robustness and reliability of the scientific literature. This commitment to reproducibility is essential for accelerating scientific discovery and ensuring the integrity of chemical research.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation Protocol - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental reporting [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. ACS Research Data Guidelines [researcher-resources.acs.org]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. What are the analytical techniques used to characterize custom synthesis products? - Blog [orchid-chem.com]
- 15. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
This document provides essential procedural guidance for the safe handling and disposal of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (CAS No. 128542-75-6). As a key building block in pharmaceutical and agrochemical synthesis, its proper management is paramount to ensuring laboratory safety and environmental protection.[1] This guide moves beyond mere instruction to explain the chemical rationale behind these procedures, empowering you to manage this substance with confidence and scientific integrity.
Core Hazard Assessment: Understanding the "Why"
Effective disposal begins with a clear understanding of the risks. This compound is not just another laboratory reagent; its structure dictates specific handling protocols.
-
Classification: This compound is classified as harmful if swallowed (GHS07).[2] Beyond this immediate toxicity, its primary hazards stem from its chemical functionalities.
-
Brominated Organic Compound: As a brominated organic compound, it must be treated as a halogenated waste.[3] Co-disposal or incineration with non-halogenated waste can lead to the formation of hazardous byproducts like brominated dioxins.[3] Furthermore, improper release of such compounds can cause significant environmental harm.[3]
-
Potential Alkylating Agent: The presence of a bromomethyl group (-CH₂Br) makes this molecule a potential alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into other molecules. In biological systems, they can react with nucleophilic sites on DNA, proteins, and other macromolecules, which is a source of potential genotoxicity.[4] This reactivity necessitates stringent containment and disposal to prevent exposure and environmental release.[5]
-
Regulatory Framework: In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[6][7] As the generator of the waste, you are responsible for its safe management from "cradle-to-grave"—from the moment it's declared waste until its ultimate, verified disposal.[8]
Immediate Safety & Spill Management
Accidents happen. A prepared response is critical to mitigating risk.
Personal Protective Equipment (PPE)
Before handling the compound in any capacity, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and dispose of contaminated gloves in accordance with solid waste procedures.[9]
-
Body Protection: A standard laboratory coat. For larger quantities, consider a chemical-resistant apron.[9]
-
Work Area: All handling of the neat compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[10]
Spill Response Protocol
-
Minor Spills (<50 mL in a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container for halogenated solid waste.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[3]
-
-
Major Spills (>50 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area, alerting all personnel.
-
Isolate: Close the laboratory door and prevent re-entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill yourself.
-
Standard Operating Procedure for Routine Waste Disposal
Systematic segregation and collection are the cornerstones of compliant chemical waste disposal. The primary directive is to never mix halogenated waste with non-halogenated waste .[3]
Waste Stream Identification & Segregation
Proper disposal requires separating the waste into three distinct streams. The following table summarizes the required procedures.
| Waste Stream | Description | Disposal Container & Labeling | Key Procedural Points |
| 1. Neat Compound & Concentrated Solutions | Unused pure (neat) reagent, reaction mixtures, and solutions containing >1% of the title compound. | Liquid Halogenated Organic Waste: A clearly labeled, sealable, chemically compatible container. Label must include "Hazardous Waste," "Halogenated Organics," and list all chemical constituents by name. | Keep the container closed when not in use. Store in a secondary containment bin in a designated, well-ventilated satellite accumulation area. |
| 2. Dilute Aqueous Waste | Aqueous layers from workups, washes, or other solutions containing <1% of the title compound. | Aqueous Halogenated Waste: A separate, clearly labeled container for aqueous waste containing halogens. | DO NOT dispose of this waste down the sanitary sewer.[12] Even dilute solutions can contribute to environmental contamination. |
| 3. Contaminated Solid Waste | Used gloves, weigh boats, pipette tips, absorbent materials from spills, and contaminated silica gel. | Solid Halogenated Organic Waste: A designated, lined, and sealed container or a heavy-duty plastic bag specifically for halogenated solid waste.[3] | Avoid generating dust. Ensure no free-flowing liquids are present in the solid waste container. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper waste stream selection.
Caption: Decision workflow for segregating waste containing the title compound.
Disposal Pathways and Advanced Considerations
Primary Disposal Pathway: Incineration
The universally accepted and regulatory-compliant method for disposing of halogenated organic waste is through a licensed hazardous waste management service.[13] These services will transport the collected waste to a specialized facility for high-temperature incineration under controlled conditions that include scrubbers and other emission control systems to manage harmful byproducts like hydrobromic acid (HBr).[13]
Chemical Deactivation: A Note of Caution
While chemical degradation methods exist for some alkylating agents, such as oxidation or nucleophilic substitution[4][14], developing a custom deactivation protocol for this specific compound in a research lab is not recommended as a routine disposal method. Such a procedure would require:
-
Significant methods development to ensure complete degradation.
-
Analytical verification (e.g., HPLC, GC-MS) to confirm the absence of the starting material.
-
A thorough hazard assessment of all reaction byproducts.
-
Approval from your institution's EHS department, as on-site treatment of hazardous waste is heavily regulated.[15]
The potential for creating unknown, hazardous byproducts outweighs the benefits for routine disposal. Adherence to the waste segregation and professional disposal procedures outlined above is the safest and most compliant approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
